molecular formula C17H16ClNO4 B1596656 Z-DL-Phe(4-CL)-OH CAS No. 55478-54-1

Z-DL-Phe(4-CL)-OH

Cat. No.: B1596656
CAS No.: 55478-54-1
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-DL-Phe(4-CL)-OH (CAS 55478-54-1) is a carboxybenzyl (Z or Cbz)-protected derivative of 4-chloro-DL-phenylalanine. This protected amino acid analog is characterized by a molecular formula of C 17 H 16 ClNO 4 and a molecular weight of 333.77 g/mol [ 1 ]. The Z-protecting group is a standard feature in peptide synthesis, making this compound a valuable building block for the construction of complex peptide structures where a chlorinated aromatic side chain is desired. Chlorinated phenylalanine derivatives serve as crucial intermediates in medicinal chemistry and peptide research. Modified amino acids like this are extensively used in the development of peptide-based inhibitors and therapeutic conjugates [ 2 ]. Furthermore, chlorinated aromatic rings can be pivotal in the discovery of state-dependent inhibitors that target dynamic membrane proteins, such as the bacterial BAM complex, which is a promising target for novel antibiotics [ 6 ]. The presence of the chlorine atom on the phenyl ring can significantly alter the electronic properties, lipophilicity, and binding characteristics of the resulting peptides, enabling researchers to fine-tune biological activity and explore structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275424
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-54-1
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Z-DL-Phe(4-Cl)-OH from DL-4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-DL-4-chlorophenylalanine, commonly abbreviated as Z-DL-Phe(4-Cl)-OH. This compound is a valuable N-protected amino acid derivative, serving as a critical building block in peptide synthesis and various pharmaceutical development programs. The synthesis is achieved through the N-protection of the racemic amino acid DL-4-chlorophenylalanine using benzyl chloroformate. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, explains the rationale behind key procedural steps, and presents relevant physicochemical data. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this fundamental synthetic transformation.

Introduction: The Role of the Benzyloxycarbonyl (Cbz/Z) Group

In the intricate field of peptide and medicinal chemistry, the selective modification of functional groups is paramount. Amino acids, the building blocks of proteins, possess at least two reactive sites: a nucleophilic amino group and an acidic carboxylic acid group. To achieve controlled peptide bond formation or other specific modifications, it is essential to temporarily mask the reactivity of the amino group.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains one of the most reliable and widely used protecting groups for amines. Its utility stems from several key advantages:

  • Ease of Introduction: The Cbz group is typically installed in a high-yielding reaction using benzyl chloroformate (Cbz-Cl) under mild, aqueous basic conditions.

  • Stability: The resulting carbamate is robust and stable to a wide range of reaction conditions, including those used for peptide coupling and mild acid/base treatments.

  • Facile Removal: The Cbz group can be cleanly removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which is orthogonal to many other protecting groups.

This guide focuses on the application of this protection strategy to DL-4-chlorophenylalanine, a non-proteinogenic amino acid. The presence of the chlorine atom on the phenyl ring makes it a useful probe or structural component in designing novel peptides and small molecule therapeutics.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of this compound is a classic example of the Schotten-Baumann reaction . This reaction describes the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base. The "Schotten-Baumann conditions" typically refer to a two-phase solvent system, consisting of water and a non-miscible organic solvent, which facilitates the reaction while simplifying the subsequent work-up.

The overall transformation is as follows:

Overall Reaction SchemeFigure 1: Synthesis of this compound from DL-4-chlorophenylalanine and Benzyl Chloroformate.

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Nucleophile: In neutral water, DL-4-chlorophenylalanine exists predominantly as a zwitterion (H₃N⁺-CHR-COO⁻). The protonated amino group is not nucleophilic. The added base (e.g., sodium hydroxide) deprotonates the ammonium cation to generate the free, nucleophilic primary amine (H₂N-CHR-COO⁻). This is a critical first step.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the activated amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl). The base present in the reaction medium immediately neutralizes this acid to form a salt (e.g., NaCl) and water, driving the equilibrium towards product formation.

Reaction_Mechanism Figure 2: Reaction Mechanism of Cbz Protection cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_NH2 DL-4-Chlorophenylalanine (Activated) Tetrahedral Tetrahedral Intermediate R_NH2->Tetrahedral Nucleophilic Attack CbzCl Benzyl Chloroformate CbzCl->Tetrahedral Product This compound Tetrahedral->Product Collapse & Cl⁻ Departure HCl HCl (Neutralized by Base) Tetrahedral->HCl

Caption: Reaction Mechanism of Cbz Protection.

Physicochemical Data

A clear understanding of the properties of the starting material and product is essential for proper handling, reaction monitoring, and purification.

PropertyDL-4-ChlorophenylalanineThis compound
Molecular Formula C₉H₁₀ClNO₂C₁₇H₁₆ClNO₄
Molar Mass 199.63 g/mol [1][2]333.77 g/mol [3]
Appearance White to off-white crystalline powder[1]White solid
Melting Point >240 °C (decomposes)[1][4]Not available
CAS Number 7424-00-2[1][2][5][6]55478-54-1[3]
Solubility Slightly soluble in water and ethanol[1]Soluble in aqueous base, insoluble in acidic water

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
DL-4-Chlorophenylalanine≥98%Sigma-Aldrich, TCIStarting material
Benzyl Chloroformate (Cbz-Cl)≥97%Acros OrganicsAcylating agent, moisture-sensitive
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificBase for deprotonation and neutralization
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor acidification
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerFor extraction/washing
Deionized Water--Reaction and work-up solvent
Magnetic Stirrer with Stir Bar--For agitation
Round-Bottom Flask (500 mL)--Reaction vessel
Dropping Funnel--For controlled addition of Cbz-Cl
Ice Bath--For temperature control
Büchner Funnel and Flask--For filtration
pH paper or pH meter--For monitoring acidification

Step-by-Step Procedure

Workflow Figure 3: Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve 1. Dissolve DL-4-chlorophenylalanine in 1M NaOH solution cool 2. Cool solution to 0-5 °C in an ice bath dissolve->cool add_cbz 3. Add Benzyl Chloroformate dropwise with vigorous stirring cool->add_cbz react 4. Stir at room temperature for 2-3 hours add_cbz->react wash 5. Wash with diethyl ether to remove impurities react->wash acidify 6. Cool and acidify aqueous layer to pH ~2 with HCl wash->acidify precipitate 7. A white precipitate forms acidify->precipitate filter 8. Collect product by vacuum filtration precipitate->filter dry 9. Wash with cold water and dry under vacuum filter->dry

Caption: Step-by-step workflow for synthesis and purification.
  • Dissolution and Deprotonation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve DL-4-chlorophenylalanine (10.0 g, 50.1 mmol, 1.0 equiv.) in a 1 M aqueous solution of sodium hydroxide (60 mL, 60 mmol, 1.2 equiv.). Stir until all solids have dissolved.

    • Causality: An excess of base is used to ensure complete deprotonation of the amino acid's zwitterionic form, creating the necessary nucleophilic amine.

  • Temperature Control:

    • Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with stirring.

    • Causality: This step is critical. Benzyl chloroformate is highly reactive and can be hydrolyzed by the aqueous base. Low temperatures minimize this side reaction, maximizing the yield of the desired product. The reaction itself is also exothermic.

  • Addition of Benzyl Chloroformate:

    • While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (9.4 g, 7.9 mL, 55.1 mmol, 1.1 equiv.) dropwise from a dropping funnel over a period of 30-45 minutes. The solution may become cloudy.

    • Causality: Vigorous stirring ensures efficient mixing of the biphasic system, promoting the reaction at the interface. Dropwise addition prevents a sudden temperature increase and localized high concentrations of the reagent, which could lead to side reactions.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for an additional 2-3 hours.

    • Causality: This period ensures the reaction proceeds to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (2 x 40 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis byproduct). Discard the organic layers.

    • Causality: This extraction removes non-polar organic impurities, leaving the water-soluble product salt in the aqueous phase.

    • Cool the remaining aqueous layer in an ice bath. Carefully and slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise with stirring. A voluminous white precipitate will form.

    • Causality: Acidification protonates the carboxylate group of the product, rendering it neutral and insoluble in water, which allows for its isolation by precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl).

    • Causality: Using cold water minimizes the loss of product due to dissolution during the washing step.

    • Dry the purified product under vacuum at 40-50 °C to a constant weight.

Product Characterization

To confirm the identity and purity of the final this compound, several analytical techniques can be employed:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the 4-chlorophenyl and benzyl groups (typically in the 7.1-7.4 ppm range), the benzylic CH₂ of the Cbz group (around 5.1 ppm), and the α-CH and β-CH₂ protons of the amino acid backbone.[7]

  • FTIR Spectroscopy: The infrared spectrum will show strong carbonyl stretching absorptions for the carbamate and carboxylic acid groups (typically 1680-1750 cm⁻¹), as well as N-H stretching and bending vibrations.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity. The expected molecular weight is 333.77 g/mol .[3]

Conclusion

The synthesis of this compound from DL-4-chlorophenylalanine is a straightforward yet fundamentally important procedure in synthetic organic chemistry. By employing the robust Schotten-Baumann reaction conditions and exercising careful control over key parameters such as temperature, pH, and reagent addition rates, high yields of the pure N-protected amino acid can be reliably obtained. This guide provides the necessary theoretical background and a practical, field-tested protocol to empower researchers in their synthetic endeavors, from academic exploration to industrial drug development.

References

Z-DL-Phe(4-CL)-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-α-Benzyloxycarbonyl-DL-4-chlorophenylalanine (Z-DL-Phe(4-CL)-OH): Properties, Structure, and Applications

Introduction

N-α-Benzyloxycarbonyl-DL-4-chlorophenylalanine, commonly abbreviated as this compound, is a chemically modified, non-proteinogenic amino acid. It belongs to a class of essential reagents used extensively in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This molecule is fundamentally a DL-phenylalanine derivative featuring two critical modifications: a chlorine atom at the para- (4th) position of the phenyl ring and a benzyloxycarbonyl (Z) group protecting the α-amino functionality.

The presence of the 4-chloro substituent provides unique steric and electronic properties, making it a valuable probe for studying protein-ligand interactions and for developing peptide-based therapeutics with enhanced stability or modified biological activity. The benzyloxycarbonyl group is a classic, robust protecting group that prevents the highly reactive amino group from participating in undesired side reactions during complex synthetic sequences, allowing for precise, controlled chemical transformations.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, structural features, synthesis, and key applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to provide an authoritative resource for laboratory applications.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. This section details the key identifiers and structural characteristics of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for handling, storage, and experimental design.

PropertyValueReference(s)
IUPAC Name (2RS)-2-[(Benzyloxy)carbonylamino]-3-(4-chlorophenyl)propanoic acid
Synonyms Z-4-chloro-DL-phenylalanine, Z-DL-p-chlorophenylalanine, CBZ-DL-4-chlorophenylalanine, N-Benzyloxycarbonyl-DL-4-chlorophenylalanine[1][2]
CAS Number 55478-54-1[1][2]
Molecular Formula C₁₇H₁₆ClNO₄
Molecular Weight 333.77 g/mol [2][3]
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 156-163 °C[1]
Purity Typically ≥98% (as determined by HPLC)[1]
Storage Conditions Store in a cool, dry place, recommended at 0-8 °C[1][2]
Structural Analysis

The structure of this compound is defined by three key components: the core phenylalanine scaffold, the 4-chloro modification on the phenyl ring, and the N-terminal benzyloxycarbonyl (Z) protecting group.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification A DL-4-Chlorophenylalanine Mix Dissolve Amino Acid in Base A->Mix B Benzyl Chloroformate (Z-Cl) Add Add Z-Cl Slowly (Control Temperature) B->Add Base Aqueous Base (e.g., Na₂CO₃) Base->Mix Mix->Add React Stir at Room Temp (Allow Reaction to Complete) Add->React Wash Wash with Ether (Remove Excess Z-Cl) React->Wash Acidify Acidify Aqueous Layer (Precipitate Product) Wash->Acidify Filter Filter and Wash Solid Acidify->Filter Dry Dry Under Vacuum Filter->Dry Product This compound (Pure Product) Dry->Product caption Synthesis and Purification Workflow Peptide_Synthesis Start Z-Phe(4-Cl)-OH COOH Coupled Z-Phe(4-Cl)-NH-Peptide-Resin Protected Dipeptide Start:f0->Coupled Coupling (e.g., DCC/HOBt) Peptide H₂N-Peptide-Resin NH₂ Peptide:f0->Coupled Deprotect {H₂/Pd-C | Catalytic Hydrogenolysis} Coupled->Deprotect Deprotected H₂N-Phe(4-Cl)-NH-Peptide-Resin Free N-Terminus Deprotect->Deprotected Elongated Z-AA-Phe(4-Cl)-NH-Peptide-Resin Elongated Peptide Deprotected->Elongated Couple Next AA NextAA Z-AA-OH Next Amino Acid NextAA->Elongated caption Role in Peptide Chain Elongation

References

An In-depth Technical Guide to the Solubility of Z-DL-Phe(4-CL)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-benzyloxycarbonyl-DL-4-chlorophenylalanine (Z-DL-Phe(4-CL)-OH), a key intermediate in pharmaceutical synthesis and biochemical research. Recognizing the limited availability of direct quantitative solubility data for this specific compound, this guide establishes a robust predictive framework by leveraging detailed experimental data from a structurally analogous compound, N-carbobenzoxy-L-2-phenylglycine. We delve into the fundamental physicochemical principles governing the solubility of N-protected amino acids in various organic solvents, offering researchers, scientists, and drug development professionals a practical and theoretical toolkit for solvent selection, process optimization, and experimental design. This guide includes detailed, field-proven protocols for equilibrium solubility determination and presents a comparative analysis of solubility across a spectrum of common organic solvents, supported by clear data visualizations and workflow diagrams.

Introduction: The Significance of this compound and its Solubility Profile

N-benzyloxycarbonyl-DL-4-chlorophenylalanine, denoted as this compound, is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. The presence of a chlorine atom on the phenyl ring can modulate the compound's biological activity and pharmacokinetic properties, making it a valuable building block for novel therapeutic agents.

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications. From reaction kinetics and purification strategies (such as crystallization) to formulation development, a thorough understanding of its solubility behavior is paramount. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification processes, and can be a significant hurdle in the development of drug delivery systems. This guide aims to provide a detailed exploration of the factors influencing the solubility of this compound and to equip the reader with the necessary knowledge to predict and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₁₇H₁₆ClNO₄[1]
Molecular Weight 333.77 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 156-163 °C[2]
Structure

The molecule possesses several key functional groups that dictate its interaction with solvents:

  • Aromatic Rings: The benzyl group of the Z-protecting group and the chlorophenyl side chain are nonpolar and contribute to solubility in less polar solvents through van der Waals interactions.

  • Carboxylic Acid: This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. Its presence enhances solubility in polar, protic solvents.

  • Amide Linkage: The carbamate group is polar and can participate in hydrogen bonding as an acceptor.

  • Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the polarity of the chlorophenyl ring.

The interplay of these polar and nonpolar regions results in a molecule with a nuanced solubility profile, exhibiting solubility in a range of organic solvents but likely poor solubility in highly nonpolar solvents like hexanes or in water at neutral pH.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For a molecule like this compound, the following factors are key determinants of its solubility in organic solvents:

  • Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents will more effectively solvate the polar carboxylic acid and amide moieties of the molecule.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the corresponding groups on this compound, promoting dissolution. Protic solvents (e.g., alcohols) can donate hydrogen bonds to the carbonyl oxygens, while aprotic polar solvents (e.g., acetone, ethyl acetate) can accept hydrogen bonds from the carboxylic acid proton.

  • Cohesive Energy Density: Related to the Hildebrand solubility parameter, this describes the energy required to create a cavity in the solvent for the solute molecule. A closer match between the solubility parameters of the solute and solvent generally leads to higher solubility.[4]

The combination of a bulky, relatively nonpolar Z-group and a substituted phenyl side chain suggests that this compound will exhibit limited solubility in highly polar solvents like water, but will be more soluble in organic solvents of intermediate polarity that can accommodate both the nonpolar and polar features of the molecule.

Quantitative Solubility Data: A Comparative Analysis

The following table summarizes the mole fraction solubility (x) of N-carbobenzoxy-L-2-phenylglycine in various organic solvents at 298.15 K (25 °C), which can be considered indicative of the expected solubility behavior of this compound.

SolventDielectric Constant (ε) at 20°CSolubility (Mole Fraction, x) at 25°CPredicted Solubility Class for this compound
Methanol32.70.0431High
Ethanol24.50.0312High
n-Propanol20.10.0265Moderate to High
Isopropyl Alcohol19.90.0198Moderate
Dichloromethane9.10.0156Moderate
Acetone20.70.0143Moderate
Butanone18.50.0109Moderate
Ethyl Acetate6.00.0076Low to Moderate
Methyl Acetate6.70.0068Low to Moderate
Acetonitrile37.50.0045Low
Water80.10.0001Very Low

Data for N-carbobenzoxy-L-2-phenylglycine extracted from Zhao et al., 2021.[4]

Analysis of Solubility Trends:

  • High Solubility in Alcohols: The highest solubility is observed in polar, protic solvents like methanol and ethanol. This is attributed to the strong hydrogen bonding interactions between the alcohol's hydroxyl group and the carboxylic acid and amide groups of the solute.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like dichloromethane, acetone, and butanone show moderate solvating power. While they cannot donate hydrogen bonds, their polarity is sufficient to interact favorably with the polar regions of the molecule.

  • Lower Solubility in Esters: Ethyl acetate and methyl acetate, being less polar, are poorer solvents for this class of compounds.

  • Anomalously Low Solubility in Acetonitrile: Despite its high dielectric constant, acetonitrile exhibits low solvating power for this compound. This highlights that dielectric constant alone is not a perfect predictor of solubility and specific solute-solvent interactions, such as hydrogen bonding, are critical.[4]

  • Insolubility in Water: As expected, the presence of the large nonpolar benzyloxycarbonyl and chlorophenyl groups renders the molecule practically insoluble in water.

Based on this data, it is highly probable that this compound will be most soluble in short-chain alcohols and moderately soluble in polar aprotic solvents like ketones and chlorinated hydrocarbons.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data for this compound, a robust experimental methodology is required. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least one hour in the temperature-controlled environment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mole fraction.

The following diagram, generated using DOT language, illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter sample (0.22 µm) E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL, g/L, etc.) H->I

Workflow for Equilibrium Solubility Determination.
Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.

  • Time to Equilibrium: Running parallel experiments and sampling at different time points (e.g., 24, 48, and 72 hours) can confirm that the system has reached a stable equilibrium when concentrations no longer change over time.

  • Reproducibility: Performing the experiment in triplicate or higher provides statistical confidence in the measured solubility value.

  • Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable measurements.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By leveraging data from a close structural analog, we have established a predictive framework for its solubility, highlighting the dominant role of solvent polarity and hydrogen bonding capabilities. The provided experimental protocol for the shake-flask method offers a robust and reliable means of obtaining precise quantitative solubility data.

For researchers and professionals in drug development, this guide serves as a valuable resource for making informed decisions regarding solvent selection for synthesis, purification, and formulation. It is recommended that experimental determination of solubility be conducted for the specific solvent systems and conditions relevant to a particular application to ensure optimal process performance. Future work could focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures to develop a comprehensive thermodynamic model of its dissolution behavior.

References

A Comprehensive Technical Guide to the Stability of Z-DL-Phe(4-Cl)-OH Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of N-α-benzyloxycarbonyl-DL-4-chlorophenylalanine (Z-DL-Phe(4-Cl)-OH). As a crucial building block in the synthesis of novel peptides and pharmaceutical agents, a thorough understanding of its degradation pathways under various pH conditions is paramount for ensuring the integrity, efficacy, and safety of the final product.[1] This document will delve into the mechanistic underpinnings of its stability, provide field-proven experimental protocols for its assessment, and offer insights into the influence of its structural components on its degradation profile.

Executive Summary: The Stability Landscape of a Key Intermediate

This compound is a derivative of the amino acid phenylalanine, featuring two key structural modifications: a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group and a chlorine atom at the para-position of the phenyl ring. These modifications, while essential for its utility in synthesis, also introduce specific vulnerabilities to acidic and basic environments. The Cbz group, a carbamate ester, is generally stable to a range of conditions but can be cleaved under harsh acidic or basic conditions, as well as by catalytic hydrogenolysis.[2][3][4] The 4-chloro substituent, an electron-withdrawing group, can influence the reactivity of the entire molecule. This guide will systematically explore these factors to provide a predictive and practical understanding of the stability of this compound.

The Role of the Benzyloxycarbonyl (Cbz) Group in Stability and Degradation

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis due to its ease of introduction and its stability under various conditions, which allows for orthogonal deprotection strategies.[2][4][5] However, its stability is not absolute and is susceptible to degradation under specific acidic and basic conditions.

Acidic Conditions: A Balancing Act of Protonation and Cleavage

While generally stable to mild acidic conditions, the Cbz group can be cleaved under harsh acidic treatments, such as with strong acids like HBr in acetic acid or excess HCl.[2][3] The mechanism involves protonation of the carbamate, followed by nucleophilic attack, leading to the release of the free amine, benzyl alcohol, and carbon dioxide.

The rate of this acid-catalyzed hydrolysis is dependent on the acid concentration and temperature. For this compound, the electron-withdrawing nature of the 4-chloro substituent on the phenyl ring is not expected to significantly alter the fundamental mechanism of Cbz group cleavage under acidic conditions, as the primary site of protonation is the carbamate oxygen.

Basic Conditions: The Potential for Hydrolysis

Under basic conditions, the Cbz group is generally more stable than under strongly acidic conditions. However, prolonged exposure to strong bases can lead to hydrolysis of the carbamate ester.[6][7] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. The stability of carbamates to base-catalyzed hydrolysis is influenced by the nature of the substituents on the nitrogen and oxygen atoms.

The Influence of the 4-Chloro-Phenylalanine Moiety

The 4-chloro-phenylalanine residue also contributes to the overall stability profile of the molecule. The primary degradation pathways for amino acids and peptides include hydrolysis of the peptide bond (not applicable here as it is a single amino acid derivative), racemization, and modifications to the side chain.[8][9][10]

Potential for Racemization

While the starting material is a DL-racemic mixture, it is important to consider the potential for racemization if one were to start with an enantiomerically pure form. Both acidic and basic conditions can promote racemization at the α-carbon, although this is generally a slower process for single amino acid derivatives compared to peptides.

Side Chain Stability

The 4-chlorophenyl side chain is generally stable under most acidic and basic conditions encountered in typical pharmaceutical processing and storage. The carbon-chlorine bond on the aromatic ring is robust and not easily cleaved.

Experimental Assessment of Stability: A Forced Degradation Study Protocol

To empirically determine the stability of this compound, a forced degradation study is essential.[11][12][13] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and degradation pathways.

Objective

To evaluate the stability of this compound under acidic and basic stress conditions and to identify the primary degradation products.

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, for mobile phase

  • Reference standards for potential degradants (e.g., 4-chloro-DL-phenylalanine, benzyl alcohol)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradants

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in ACN/Water acid Acidic Stress (0.1M & 1M HCl, RT & 60°C) prep->acid Incubate at specified time points (e.g., 0, 2, 4, 8, 24h) base Basic Stress (0.1M & 1M NaOH, RT & 60°C) prep->base Incubate at specified time points (e.g., 0, 2, 4, 8, 24h) control Control (No Stress, RT) prep->control Incubate at specified time points (e.g., 0, 2, 4, 8, 24h) neutralize Neutralize samples acid->neutralize base->neutralize control->neutralize hplc Analyze by HPLC-UV (Quantify degradation) neutralize->hplc lcms Analyze by LC-MS (Identify degradants) hplc->lcms For peak identification Degradation_Pathways cluster_acid Harsh Acidic Conditions cluster_base Strong Basic Conditions Z_Phe_Cl This compound Phe_Cl_acid 4-Chloro-DL-phenylalanine Z_Phe_Cl->Phe_Cl_acid Hydrolysis Benzyl_OH_acid Benzyl Alcohol Z_Phe_Cl->Benzyl_OH_acid CO2_acid CO2 Z_Phe_Cl->CO2_acid Phe_Cl_base 4-Chloro-DL-phenylalanine Z_Phe_Cl->Phe_Cl_base Hydrolysis Benzyl_OH_base Benzyl Alcohol Z_Phe_Cl->Benzyl_OH_base CO2_base CO2 Z_Phe_Cl->CO2_base

References

An In-depth Technical Guide on the Mechanism of Action of p-Chlorophenylalanine (PCPA) in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Identity and Significance of Z-DL-Phe(4-CL)-OH

In the landscape of neuropharmacological research, the compound this compound presents a nomenclatural ambiguity. The prefix "Z" commonly denotes a benzyloxycarbonyl protecting group, a chemical moiety frequently employed in peptide synthesis to temporarily block the reactivity of an amine group. However, the core biologically active entity in this context is overwhelmingly recognized in scientific literature as p-Chlorophenylalanine (PCPA) , the racemic (DL) form of 4-chloro-phenylalanine. This guide will, therefore, focus on the extensively documented mechanism of action of PCPA, a cornerstone tool for investigating the serotonergic system. It is presumed that the intended subject of this inquiry is PCPA, given its profound and specific effects on biological systems.

p-Chlorophenylalanine is a synthetic amino acid analogue of phenylalanine, distinguished by the presence of a chlorine atom at the para position of the phenyl ring. This seemingly minor structural modification confers upon PCPA a potent and highly specific biological activity that has been instrumental in elucidating the multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in physiology and pathology. Its primary and most significant mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This singular action makes PCPA an invaluable pharmacological tool for inducing a state of serotonin depletion, thereby allowing researchers to probe the consequences of a compromised serotonergic system.

This technical guide will provide a comprehensive overview of the molecular mechanisms through which PCPA exerts its effects, the resultant biological consequences, and the experimental methodologies employed to study these phenomena.

I. The Primary Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The cornerstone of PCPA's biological impact lies in its ability to selectively and irreversibly inhibit tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting enzyme in the metabolic pathway that converts the essential amino acid L-tryptophan into serotonin.[1][2][3] This enzymatic conversion is the critical step that governs the overall rate of serotonin synthesis in the brain and peripheral tissues.

The process of serotonin biosynthesis and its inhibition by PCPA can be visualized as follows:

serotonin_synthesis tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) tryptophan->tph Substrate five_htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) five_htp->aadc Substrate serotonin Serotonin (5-HT) tph->five_htp Product aadc->serotonin Product pcpa p-Chlorophenylalanine (PCPA) pcpa->tph Irreversible Inhibition

Caption: Serotonin biosynthesis pathway and the inhibitory action of PCPA.

PCPA acts as an irreversible inhibitor of TPH, meaning it forms a stable, covalent bond with the enzyme, rendering it permanently non-functional.[4] The cell must then synthesize new TPH molecules to restore its serotonin-producing capacity, a process that can take several days. This leads to a profound and sustained depletion of serotonin levels in the brain and other tissues where TPH is expressed.[1][5]

The in vivo efficacy of PCPA in depleting serotonin is dose-dependent. Studies in rodents have demonstrated that intraperitoneal injections of PCPA can reduce brain serotonin levels by up to 90%.[1][5]

PCPA Dosage (mg/kg) Time Post-Injection Brain Serotonin Depletion (%) Reference
100-30024 hours~66%[1]
100-3002-4 days~89-90%[1]
3006 daysUndetectable levels[6]
1000Not specified~90.6%[5]

Table 1: Effect of PCPA Administration on Brain Serotonin Levels in Rats.

It is crucial to note that PCPA exhibits a high degree of specificity for TPH. It has been shown to have little to no inhibitory activity towards other aromatic amino acid hydroxylases, such as tyrosine hydroxylase (the rate-limiting enzyme for catecholamine biosynthesis) and phenylalanine hydroxylase.[3] This selectivity is a key reason for its widespread use as a research tool.

II. Biological Ramifications of Serotonin Depletion

The depletion of serotonin by PCPA has profound consequences on a wide array of physiological and behavioral processes, underscoring the critical role of the serotonergic system in maintaining homeostasis. By creating a transient and reversible "serotonin-less" state in animal models, PCPA has been instrumental in delineating the functions of this neurotransmitter.

Key biological effects of PCPA-induced serotonin depletion include:

  • Neurobehavioral Changes: Serotonin is intimately involved in the regulation of mood, anxiety, sleep, and cognition. Animals treated with PCPA often exhibit altered behaviors such as changes in exploratory locomotion, and disruptions in learning and memory consolidation.[1][5]

  • Use in Disease Models: PCPA is frequently used to create animal models that mimic conditions with hypothesized serotonergic deficits, such as depression and anxiety disorders.[6] Researchers can then test the efficacy of potential therapeutic agents in reversing the behavioral and neurochemical changes induced by PCPA.

  • Pain Modulation: The descending serotonergic pathways play a significant role in the modulation of pain signals. Studies using PCPA have helped to elucidate the contribution of serotonin to both the perception and inhibition of pain.[6]

  • Interaction with other Neurotransmitter Systems: The serotonergic system does not operate in isolation. PCPA-induced serotonin depletion can lead to secondary changes in other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, highlighting the intricate cross-talk between these neurochemical networks.

III. Secondary and Off-Target Considerations

While the primary mechanism of action of PCPA is the inhibition of TPH, it is important for researchers to be aware of potential secondary or off-target effects that could influence experimental outcomes.

  • Amino Acid Transport: As an analogue of phenylalanine, PCPA can compete with other large neutral amino acids (LNAAs), including tryptophan and tyrosine, for transport across the blood-brain barrier via the L-type amino acid transporter 1 (LAT1). This could potentially alter the availability of precursors for the synthesis of other neurotransmitters and proteins.

  • Incorporation into Proteins: Although it does not appear to compete with phenylalanine or tyrosine for aminoacylation of tRNA, and is therefore not incorporated into nascent polypeptides, high concentrations of PCPA have been shown to inhibit protein synthesis in vitro.[7]

  • Toxicity: At high doses, PCPA can exhibit cellular toxicity.[7] Therefore, careful dose-response studies are essential to identify a concentration that effectively depletes serotonin with minimal confounding toxic effects.

IV. Experimental Protocols for the Application of PCPA

The following protocols provide a standardized framework for the use of PCPA in a research setting to induce serotonin depletion and to verify its effects.

A. In Vivo Serotonin Depletion in a Rodent Model

This protocol describes the induction of serotonin depletion in rats using intraperitoneal (i.p.) injection of PCPA.

Materials:

  • p-Chlorophenylalanine (PCPA)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., a small amount of Tween 80 or similar surfactant to aid suspension)

  • Syringes and needles for i.p. injection

  • Appropriate animal handling and restraint equipment

Protocol:

  • Preparation of PCPA Suspension: On the day of injection, prepare a suspension of PCPA in sterile saline. A common dosage is 300 mg/kg.[6] Due to its poor solubility in saline, PCPA should be finely ground and suspended with the aid of a minimal amount of a suitable surfactant. Vortex thoroughly to ensure a uniform suspension.

  • Animal Dosing: Weigh each animal to determine the precise volume of the PCPA suspension to be administered. Administer the suspension via intraperitoneal injection. For a sustained depletion, injections may be given on consecutive days.

  • Time Course of Depletion: The maximal depletion of brain serotonin typically occurs 2 to 4 days following the final PCPA injection.[1] The specific time point for behavioral testing or tissue collection should be determined based on the experimental question.

  • Control Group: A control group of animals should be injected with the vehicle (saline and surfactant) on the same schedule as the PCPA-treated group.

B. Quantification of Serotonin and its Metabolites by HPLC-ED

To confirm the efficacy of PCPA treatment, it is essential to measure the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive and widely used method for this purpose.

Materials:

  • Brain tissue from PCPA- and vehicle-treated animals

  • Homogenization buffer (e.g., perchloric acid)

  • Centrifuge

  • HPLC system equipped with a C18 reverse-phase column and an electrochemical detector

  • Mobile phase (composition will depend on the specific column and system)

  • Standards for serotonin and 5-HIAA

Protocol:

  • Tissue Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice. Weigh the tissue and homogenize it in a known volume of ice-cold homogenization buffer.

  • Protein Precipitation and Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.

  • Sample Analysis: Filter the supernatant and inject a known volume into the HPLC system.

  • Data Quantification: The concentrations of serotonin and 5-HIAA in the samples are determined by comparing the peak areas to those of the known standards. The results are typically expressed as nanograms per gram of tissue.

experimental_workflow cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Analysis Phase start Start: In Vivo Study pcpa_prep Prepare PCPA Suspension (e.g., 300 mg/kg) start->pcpa_prep animal_dosing Administer PCPA or Vehicle (i.p. injection) pcpa_prep->animal_dosing wait Wait for Serotonin Depletion (2-4 days) animal_dosing->wait behavioral_testing Behavioral Assays wait->behavioral_testing tissue_collection Brain Tissue Collection behavioral_testing->tissue_collection homogenization Tissue Homogenization & Centrifugation tissue_collection->homogenization hplc HPLC-ED Analysis homogenization->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

Caption: Experimental workflow for an in vivo study using PCPA.

V. Conclusion and Future Perspectives

p-Chlorophenylalanine remains an indispensable tool in neuroscience research. Its potent and specific irreversible inhibition of tryptophan hydroxylase provides a reliable method for investigating the myriad functions of the serotonergic system. While newer, more sophisticated techniques such as genetic knockout models and optogenetics offer complementary approaches, the pharmacological depletion of serotonin with PCPA continues to be a valuable and widely used strategy.

Future research will likely focus on refining our understanding of the downstream consequences of serotonin depletion and exploring the complex interactions between the serotonergic system and other neurochemical pathways in both health and disease. The continued judicious use of PCPA, in conjunction with modern analytical techniques, will undoubtedly contribute to new discoveries in the field of neuropharmacology and the development of novel therapeutic strategies for a range of neuropsychiatric disorders.

References

Chiral separation of Z-DL-Phe(4-CL)-OH enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of Z-DL-Phe(4-Cl)-OH Enantiomers

Authored by: A Senior Application Scientist

Abstract

The enantioselective separation of drug intermediates and active pharmaceutical ingredients (APIs) is a critical mandate in modern drug development. The differential pharmacological and toxicological profiles of enantiomers necessitate their stringent analytical and preparative-scale resolution. This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for the chiral separation of N-benzyloxycarbonyl-4-chloro-DL-phenylalanine (this compound). We will dissect the underlying mechanisms of chiral recognition, detail a robust High-Performance Liquid Chromatography (HPLC) protocol, and offer field-proven insights to empower researchers, scientists, and drug development professionals in achieving baseline resolution of this important chiral building block.

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical development. Enantiomers, the pair of mirror-image molecules, often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. N-protected amino acids, such as this compound, are crucial building blocks in the synthesis of complex peptides and pharmaceutical agents.[1][2] The ability to isolate and quantify the desired enantiomer is therefore not merely an analytical challenge but a prerequisite for ensuring the safety and efficacy of the final drug product.[3]

This guide focuses on this compound, a derivative of phenylalanine, presenting a systematic approach to its enantiomeric resolution. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, providing a self-validating framework for robust and reproducible chiral separations.

The Core of Chiral Recognition: Principles and Mechanisms

The foundation of chromatographic chiral separation lies in the creation of a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which is most often immobilized onto a solid support to create a Chiral Stationary Phase (CSP).[4] The differing stability of these diastereomeric complexes results in different retention times on the chromatographic column, enabling separation.

For N-protected amino acids, polysaccharide-based CSPs are among the most powerful and versatile tools.[5][6] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess highly ordered helical structures that create chiral grooves and cavities.[7]

The primary mechanisms governing chiral recognition on these phases include a combination of interactions:

  • Hydrogen Bonding: The carbamate (-NH-C=O) groups on the polysaccharide backbone and the N-benzyloxycarbonyl and carboxylic acid groups of the analyte are prime sites for hydrogen bond donor-acceptor interactions.

  • π-π Interactions: The aromatic rings of the analyte (both the phenyl and benzyl groups) can engage in π-π stacking with the phenyl groups on the carbamate derivatives of the CSP.

  • Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions, further stabilizing the analyte-CSP complex.

  • Steric Hindrance (Inclusion): The precise fit of an enantiomer into the chiral cavities of the CSP is crucial. The spatial arrangement of the analyte's substituents determines how deeply and favorably it can penetrate these grooves, leading to differential retention.[7][8]

The combination and geometry of these interactions for one enantiomer will be energetically more favorable than for the other, resulting in the observed separation.

Diagram: Proposed Chiral Recognition Mechanism

The following diagram illustrates the key interactions facilitating the separation of Z-Phe(4-Cl)-OH enantiomers on a polysaccharide-based CSP.

G cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte: (S)-Z-Phe(4-Cl)-OH CSP_Groove Chiral Cavity Pi_Stack_Site π-Acceptor (Phenyl Carbamate) H_Bond_Site H-Bond Donor/Acceptor (Amide) Analyte_Core Chiral Center Analyte_Core->CSP_Groove Steric Fit / Inclusion Aromatic_Ring Aromatic Ring (π-Donor) Aromatic_Ring->Pi_Stack_Site π-π Stacking Carboxyl_Group Carboxylic Acid (H-Bond) Carboxyl_Group->H_Bond_Site Hydrogen Bonding Z_Group Z-Protecting Group

Caption: Proposed interactions between an enantiomer and a polysaccharide CSP.

Methodology: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preeminent technique for the analytical and preparative separation of enantiomers due to its high efficiency, sensitivity, and scalability.[3] For this compound, a normal-phase HPLC approach is particularly effective.

Core Directive: The Role of Mobile Phase Additives

This compound is an acidic compound due to its carboxylic acid moiety. In normal-phase chromatography, interactions with residual silanol groups on the silica support can lead to severe peak tailing and poor resolution. To counteract this, an acidic additive is incorporated into the mobile phase.[9]

Causality: The acidic additive (e.g., Trifluoroacetic Acid - TFA, or acetic acid) serves a dual purpose:

  • Ion Suppression: It maintains the analyte's carboxylic acid group in its neutral, protonated state (-COOH), preventing its ionization to the carboxylate anion (-COO⁻). This ensures a consistent interaction mechanism with the CSP and prevents ionic interactions with the silica support.[10][11]

  • Silanol Masking: The additive can also interact with and "mask" the active silanol sites on the silica surface, further reducing non-specific binding and improving peak symmetry.[11]

The choice and concentration of the acidic additive are critical parameters that must be optimized to achieve baseline separation. Typically, a concentration of 0.1% (v/v) is a robust starting point.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating workflow, where each step contributes to a robust and reproducible separation.

Diagram: Experimental Workflow

G A 1. Sample Preparation Dissolve this compound in mobile phase (0.5 mg/mL) C 3. Mobile Phase Preparation Hexane/IPA (e.g., 80:20 v/v) + 0.1% TFA A->C B 2. Column Selection Immobilized Polysaccharide CSP (e.g., Amylose Tris(3,5-dimethylphenylcarbamate)) D 4. System Equilibration Flow rate: 1.0 mL/min Temperature: 25 °C Flush for 20-30 column volumes B->D C->D E 5. Injection & Data Acquisition Injection Volume: 5 µL Detection: UV at 220 nm D->E F 6. Data Analysis Calculate Resolution (Rs) and Selectivity (α) E->F G 7. Optimization (If Rs < 1.5) Adjust IPA % or Additive Type/Concentration F->G Feedback Loop

Caption: Step-by-step workflow for chiral HPLC method development.

Step-by-Step Methodology
  • Column Selection:

    • Primary Choice: An immobilized polysaccharide-based CSP, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase. Immobilized phases offer superior solvent compatibility and durability compared to coated phases.[7]

    • Dimensions: A standard analytical column of 250 mm x 4.6 mm with a 5 µm particle size is recommended for initial method development.

  • Mobile Phase Preparation:

    • Prepare a stock solution of the mobile phase. A typical starting point is Hexane/Isopropanol (IPA) (80:20, v/v) .

    • Add the acidic modifier. Carefully pipette 1.0 mL of Trifluoroacetic Acid (TFA) into 999 mL of the Hexane/IPA mixture to achieve a 0.1% (v/v) concentration.

    • Filter and degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the prepared mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (thermostatically controlled)

    • Injection Volume: 5 µL

    • Detection: UV spectrophotometer at 220 nm, where the benzoyl and phenyl moieties exhibit strong absorbance.

  • Equilibration and Analysis:

    • Install the chiral column and equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Data Analysis and Expected Results

The success of the separation is quantified by two key parameters:

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. An α > 1 is required for any separation.

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Table 1: Representative Data for Chiral Separation of this compound

ParameterCondition 1Condition 2 (Optimized)
Mobile Phase Hexane/IPA (80:20) + 0.1% TFAHexane/IPA (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (E1) 8.5 min12.1 min
Retention Time (E2) 9.4 min14.0 min
Selectivity (α) 1.151.22
Resolution (Rs) 1.32.1

Field Insight: As shown in Table 1, decreasing the percentage of the polar alcohol modifier (IPA) generally increases retention times and improves both selectivity and resolution. This is because the less polar mobile phase allows for stronger interactions between the analyte and the CSP.

Trustworthiness: Troubleshooting and Advanced Optimization

A robust method must be adaptable. Below are common issues and authoritative solutions.

  • Problem: Poor Resolution (Rs < 1.5).

    • Solution 1 (Primary): Decrease the concentration of the alcohol modifier (e.g., from 20% IPA to 15% or 10%). This is the most effective way to increase selectivity.

    • Solution 2: Change the alcohol modifier. Sometimes, ethanol provides different selectivity compared to isopropanol due to its different hydrogen bonding characteristics.

  • Problem: Severe Peak Tailing.

    • Solution 1: Ensure the acidic additive concentration is sufficient. Increase TFA from 0.1% to 0.2% and observe the effect on peak shape.

    • Solution 2: Switch to a different acidic additive. Acetic acid or formic acid can sometimes provide better peak symmetry than TFA for certain analytes.

  • Problem: Enantiomers Co-elute (α ≈ 1).

    • Solution: The chosen CSP is not suitable. Screen other polysaccharide-based CSPs (e.g., a cellulose-based phase like Chiralcel® OD) or a different class of CSP entirely, such as a macrocyclic glycopeptide phase (e.g., Chirobiotic® T).[12][13]

Expertise Note on Column Care: Chiral columns, especially when used with additives, can exhibit "memory effects."[11] It is a best practice in industry to dedicate specific columns to methods using acidic, basic, or neutral mobile phases to ensure long-term reproducibility.

Conclusion

The successful chiral separation of this compound is readily achievable through a systematic and well-understood HPLC methodology. By leveraging the remarkable resolving power of polysaccharide-based chiral stationary phases and carefully optimizing the mobile phase with an appropriate acidic additive, researchers can achieve the baseline resolution required for rigorous quality control and pharmaceutical development. The principles and protocols detailed in this guide provide a robust framework for developing a reliable, self-validating analytical system grounded in the fundamental mechanisms of chiral recognition.

References

A Technical Guide to the Carboxybenzyl (Z) Group in Peptide Synthesis: Principles, Protocols, and Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Carboxybenzyl (Z or Cbz) protecting group, a cornerstone in the history of peptide chemistry, remains a vital tool for researchers, scientists, and drug development professionals. Introduced by Bergmann and Zervas in 1932, its development was an epoch-making event that established the field of synthetic peptide chemistry[1]. This guide provides an in-depth technical analysis of the Z-group, moving beyond simple definitions to explore the causality behind its application. We will dissect its core chemistry, provide field-proven experimental protocols, offer a comparative analysis against modern alternatives, and discuss its strategic role in both historical and contemporary synthesis, particularly in solution-phase methodologies.

Introduction: The Genesis of Controlled Peptide Synthesis

The controlled, stepwise assembly of amino acids into a defined peptide sequence is impossible without the strategic use of protecting groups[1][2]. These chemical moieties temporarily mask reactive functional groups, preventing unwanted side reactions and directing the formation of the correct peptide bond[3][4][5]. The primary challenge in early peptide synthesis was preventing the self-polymerization of amino acids. The introduction of the Carboxybenzyl (Z) group provided the first robust and reliable solution for protecting the α-amino group, enabling the controlled synthesis of oligopeptides for the first time[1][6].

The Z-group is a urethane-type protecting group, a structural feature that is critical to its success. This linkage suppresses racemization at the α-carbon during peptide coupling reactions, a significant advantage over earlier acyl-type groups[7][8]. Its stability under a range of conditions and the crystallinity of its amino acid derivatives further solidified its role as the foundational Nα-protecting group for decades[7][8].

The Core Chemistry: Protection and Deprotection Mechanisms

Understanding the Z-group requires a firm grasp of the mechanisms governing its introduction and removal. The choice of protection or deprotection strategy is dictated by the overall synthetic scheme and the chemical nature of the target peptide.

Mechanism of Protection: Introduction of the Z-Group

The Z-group is introduced via the reaction of an amino acid's nucleophilic α-amino group with benzyl chloroformate (also known as benzyl chlorocarbonate or Cbz-Cl) under mild basic conditions[1][6]. The base is crucial as it neutralizes the HCl generated during the reaction, driving it to completion.

Causality: The choice of base (e.g., NaHCO₃, Na₂CO₃, or NaOH) and solvent system (e.g., aqueous dioxane, THF, or acetone) is determined by the solubility of the starting amino acid and the need to maintain a pH that deprotonates the amino group without promoting unwanted side reactions, such as hydrolysis of the benzyl chloroformate. The resulting Z-protected amino acids are often stable, crystalline solids, which greatly simplifies their purification and handling[8].

Deprotection_Mechanisms cluster_hydro Hydrogenolysis cluster_acid Acidolysis Z_AA Z-Protected Amino Acid (Z-NH-CHR-COOH) H2_PdC H₂ / Pd-C (Catalytic Hydrogenolysis) Z_AA->H2_PdC Transfer H-Donor (e.g., NH₄⁺HCOO⁻) + Pd-C (Catalytic Transfer Hydrogenation) Z_AA->Transfer HBr_AcOH HBr / Acetic Acid (Strong Acid) Z_AA->HBr_AcOH Product_Amine Free Amine (H₂N-CHR-COOH) + Toluene + CO₂ H2_PdC->Product_Amine Transfer->Product_Amine Product_Salt Amine Salt (H₃N⁺-CHR-COOH Br⁻) + Benzyl Bromide + CO₂ HBr_AcOH->Product_Salt

References

The Strategic Integration of Z-DL-Phe(4-CL)-OH in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the use of non-canonical amino acids as building blocks for novel therapeutic agents represents a significant frontier. Among these, Z-DL-Phe(4-CL)-OH, or N-benzyloxycarbonyl-DL-4-chlorophenylalanine, stands out as a versatile intermediate with profound implications for medicinal chemistry. This technical guide provides an in-depth exploration of the applications, synthesis, and mechanistic underpinnings of this compound. We will delve into its role as a precursor to bioactive peptides and small molecules, with a particular focus on the implications of its core structure, 4-chloro-DL-phenylalanine (PCPA), as a potent and irreversible inhibitor of tryptophan hydroxylase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their therapeutic design strategies.

Introduction: The Rationale for Chlorinated Phenylalanine Analogs

The strategic incorporation of halogenated amino acids into peptides and small molecules has become a cornerstone of modern medicinal chemistry. The introduction of a chlorine atom onto the phenyl ring of phenylalanine, as seen in this compound, imparts a range of advantageous physicochemical properties. These modifications can significantly enhance the therapeutic potential of the parent molecule by modulating factors such as binding affinity, conformational stability, and metabolic resistance.

The benzyloxycarbonyl (Z) protecting group on the alpha-amino function of this compound makes it an ideal building block for solution-phase peptide synthesis, allowing for the controlled and sequential assembly of complex peptide chains.[1] The racemic nature of the DL-form further provides opportunities for creating stereochemical diversity in drug candidates, which can be crucial for optimizing efficacy and reducing off-target effects.

However, the most profound biological activity associated with the core of this molecule, 4-chloro-DL-phenylalanine, is its ability to irreversibly inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][3][4] This targeted inhibition allows for the selective depletion of serotonin, providing a powerful tool for investigating the role of the serotonergic system in a multitude of physiological and pathological processes.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the chemical characteristics of this compound is paramount for its effective application.

PropertyValueSource
CAS Number 55478-54-1[5][6][7]
Molecular Formula C17H16ClNO4[5]
Molecular Weight 333.74 g/mol [5]
Appearance White to off-white solid/powder-
Purity ≥ 98% (HPLC)[5]
Synthetic Approach: N-protection of 4-Chloro-DL-phenylalanine

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 4-chloro-DL-phenylalanine. A common and effective method involves the use of benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.

  • Dissolution: Dissolve 4-chloro-DL-phenylalanine in an aqueous solution of sodium hydroxide (e.g., 2M NaOH), ensuring the amino acid is fully deprotonated and soluble.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermicity of the reaction and minimize side product formation.

  • Acylation: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred reaction mixture. It is crucial to maintain the pH of the solution in the basic range (pH 9-10) by the concurrent addition of aqueous sodium hydroxide.

  • Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of approximately 2. This will protonate the carboxylic acid, causing the Z-protected amino acid to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield high-purity this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Cl-DL-Phe 4-Chloro-DL-phenylalanine Dissolution Dissolution in aqueous NaOH 4-Cl-DL-Phe->Dissolution NaOH Sodium Hydroxide NaOH->Dissolution Cbz-Cl Benzyl Chloroformate Acylation Acylation at 0-5°C Cbz-Cl->Acylation Dissolution->Acylation Acidification Acidification with HCl Acylation->Acidification Isolation Filtration & Drying Acidification->Isolation Purification Recrystallization Isolation->Purification Z-DL-Phe-4-CL-OH This compound Purification->Z-DL-Phe-4-CL-OH

Synthesis workflow for this compound.

Medicinal Chemistry Applications

The utility of this compound in medicinal chemistry can be broadly categorized into two main areas: its use as a building block in peptide and small molecule synthesis, and the pharmacological effects of its core structure as a tryptophan hydroxylase inhibitor.

A Versatile Building Block for Drug Discovery

The Z-protection of the amino group allows for the selective activation of the carboxyl group, enabling its incorporation into peptide chains via standard coupling chemistries. The presence of the 4-chloro substituent can confer several advantages to the resulting peptide:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with biological targets.

  • Increased Metabolic Stability: The C-Cl bond is strong and not readily metabolized, which can protect the peptide from enzymatic degradation at that position, thereby increasing its in vivo half-life.

  • Improved Cell Permeability: The increased lipophilicity imparted by the chlorine atom can enhance the ability of the peptide to cross cell membranes, a significant challenge in peptide drug development.[2]

These properties make this compound an attractive building block for the synthesis of peptide-based drugs targeting a wide range of diseases, including cancer and infectious diseases.[5][8][9][10]

Tryptophan Hydroxylase Inhibition and Serotonin Depletion

The most well-documented biological effect of the 4-chloro-DL-phenylalanine core is its irreversible inhibition of tryptophan hydroxylase (TPH).[2][3][4] TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter involved in regulating mood, sleep, appetite, and numerous other physiological processes. By inhibiting TPH, 4-chloro-DL-phenylalanine (often referred to as PCPA in its unprotected form) leads to a profound and sustained depletion of serotonin levels in the central and peripheral nervous systems.[3][11]

This targeted depletion of serotonin has made PCPA an invaluable research tool for elucidating the role of the serotonergic system in various disease models. For example, it is widely used to study the neurobiology of depression, anxiety, and other psychiatric disorders.[5]

ParameterValueEffectSource
Target Tryptophan Hydroxylase (TPH)Irreversible Inhibition[2][4]
In Vivo Effect Serotonin (5-HT) DepletionUp to 90% reduction in brain 5-HT levels[3]

The synthesis of serotonin begins with the amino acid L-tryptophan. Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin (5-HT). PCPA acts as a suicide inhibitor of TPH, meaning it is processed by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme.

Serotonin_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH 5-HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) TPH->5-HTP AADC->Serotonin PCPA 4-Chloro-DL-phenylalanine (from this compound) PCPA->Inhibition Inhibition->TPH

Inhibition of Serotonin Biosynthesis by 4-Chloro-DL-phenylalanine.

The depletion of serotonin has widespread effects on neuronal signaling. Serotonin exerts its actions by binding to a diverse family of receptors, primarily G-protein coupled receptors (GPCRs), which in turn modulate various intracellular signaling cascades. The reduction in serotonin levels leads to decreased activation of these receptors and their downstream pathways, impacting neuronal excitability, gene expression, and ultimately, behavior.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) in Vesicles 5HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin_Vesicle->5HT_Receptor Release into Synaptic Cleft G_Protein G-Protein 5HT_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) Second_Messenger->Cellular_Response

Simplified Serotonergic Signaling Pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds derived from this compound, or to utilize its core structure for serotonin depletion studies, a range of experimental protocols are employed.

In Vivo Serotonin Depletion Model

This protocol describes a general method for inducing serotonin depletion in rodents using the unprotected form, 4-chloro-DL-phenylalanine (PCPA).

  • Animal Acclimation: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • PCPA Preparation: Prepare a suspension of PCPA in a suitable vehicle, such as 0.9% saline with a few drops of Tween 80 to aid in suspension.

  • Administration: Administer PCPA to the animals via intraperitoneal (i.p.) injection. A common dosing regimen is 150-300 mg/kg daily for 2-3 consecutive days.

  • Behavioral Testing: Conduct behavioral assays relevant to the serotonergic system (e.g., forced swim test, open field test) at a specified time point after the final PCPA injection (typically 24-72 hours).

  • Neurochemical Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Dissect specific brain regions (e.g., hippocampus, prefrontal cortex) and quantify serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Serotonin_Depletion_Workflow Acclimation Animal Acclimation PCPA_Prep PCPA Preparation Acclimation->PCPA_Prep Administration PCPA Administration (i.p. injection) PCPA_Prep->Administration Behavioral_Testing Behavioral Assays Administration->Behavioral_Testing Neurochem_Analysis Neurochemical Analysis (HPLC-ED) Behavioral_Testing->Neurochem_Analysis Data_Analysis Data Analysis & Interpretation Neurochem_Analysis->Data_Analysis

Experimental workflow for in vivo serotonin depletion.

Conclusion and Future Perspectives

This compound is a multifaceted compound with significant potential in medicinal chemistry. Its utility as a Z-protected, chlorinated amino acid building block allows for the rational design of novel peptides and small molecules with enhanced therapeutic properties. Furthermore, the inherent ability of its core structure to irreversibly inhibit tryptophan hydroxylase provides a robust method for studying the complexities of the serotonergic system. As our understanding of the roles of serotonin in health and disease continues to expand, the demand for sophisticated chemical tools like this compound is likely to grow. Future research will undoubtedly uncover new applications for this versatile molecule in the development of next-generation therapeutics for a wide array of disorders.

References

A Senior Application Scientist's Guide to High-Purity Z-DL-Phe(4-Cl)-OH for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Benzyloxycarbonyl-DL-4-chlorophenylalanine (Z-DL-Phe(4-Cl)-OH), a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into the nuances of sourcing high-purity material, understanding the analytical techniques that define its quality, and exploring its applications in the synthesis of novel therapeutics.

Introduction to this compound: A Versatile Phenylalanine Derivative

This compound, with CAS number 55478-54-1, is a protected amino acid derivative that plays a significant role in peptide synthesis and the development of pharmacologically active molecules.[1][2][3] The presence of a chlorine atom on the phenyl ring and the benzyloxycarbonyl (Z) protecting group on the amine function make it a unique and valuable tool in medicinal chemistry. The chlorination of the phenyl ring can enhance the compound's interaction with biological targets and improve its metabolic stability, while the Z-group provides a stable yet removable protecting group for controlled peptide synthesis.[1][4]

This guide will navigate the critical aspects of selecting and utilizing high-purity this compound, ensuring the integrity and reproducibility of your research.

Sourcing High-Purity this compound: A Comparative Analysis of Commercial Suppliers

The quality of your starting materials is paramount to the success of your research. When sourcing this compound, it is crucial to partner with suppliers who can provide comprehensive analytical data to support their product's purity claims. Below is a comparative table of prominent commercial suppliers offering this compound.

SupplierPurity SpecificationAnalytical Methods ProvidedCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex ≥ 98% (HPLC)HPLC55478-54-1C17H16ClNO4333.74
ChemicalBook ≥ 98% (HPLC)HPLC55478-54-1C17H16ClNO4333.77
Amerigo Scientific Not specifiedNot specified55478-54-1C17H16NO4Cl333.77
INDOFINE Chemical Company >98% by HPLCHPLC7424-00-2 (unprotected form)C9H10ClNO2 (unprotected form)199.60 (unprotected form)
Thermo Scientific Chemicals ≥98%HPLC, Infrared Spectrum7424-00-2 (unprotected form)C9H10ClNO2 (unprotected form)199.64 (unprotected form)

Note: Some suppliers may list the unprotected form, DL-4-Chlorophenylalanine. It is essential to verify the exact product specification before purchase.

The Cornerstone of Quality: Analytical Methods for Purity Assessment

Ensuring the purity of this compound is not merely a matter of checking a single value on a Certificate of Analysis (CoA). A thorough understanding of the analytical techniques employed is essential for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of non-volatile compounds like protected amino acids.[5][6] It separates the main compound from any impurities, and the purity is typically reported as the area percentage of the main peak. For this compound, a purity of ≥98% by HPLC is a common specification from reputable suppliers.[1][2]

Mass Spectrometry (MS)

Coupled with a chromatographic technique like UPLC (Ultra-High-Performance Liquid Chromatography), mass spectrometry (UPLC-MS) provides an accurate determination of the compound's molecular weight, confirming its identity.[7] This technique is highly sensitive and can detect trace-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the presence of the characteristic functional groups and the overall integrity of the molecule.

Elemental Analysis

Elemental analysis measures the percentage of carbon, hydrogen, and nitrogen in the compound.[6] These experimentally determined values are then compared to the theoretical values calculated from the molecular formula to assess purity.

The following diagram illustrates a typical workflow for the quality control of protected amino acids:

QC_Workflow cluster_0 Quality Control Workflow for this compound raw_material Raw Material (this compound) hplc Purity Assessment (HPLC ≥98%) raw_material->hplc Primary Check ms Identity Confirmation (UPLC-MS) hplc->ms If Purity Confirmed nmr Structural Verification (NMR) ms->nmr If Identity Confirmed elemental Compositional Analysis (Elemental Analysis) nmr->elemental If Structure Confirmed coa Certificate of Analysis Generation elemental->coa If Composition Confirmed release Product Release coa->release

Caption: Quality Control Workflow for this compound.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Peptide Synthesis

As a protected amino acid, this compound is a key component in the synthesis of peptides. The Z-group ensures that the amine functionality does not undergo unwanted side reactions during peptide coupling. The chlorinated phenyl ring can be incorporated to probe structure-activity relationships (SAR) or to enhance the biological activity of the resulting peptide.

Neuropharmacology

Halogenated phenylalanine derivatives have been explored for their potential to modulate neurotransmitter systems.[4] For instance, p-Chlorophenylalanine (PCPA), the unprotected form, is a known inhibitor of tryptophan hydroxylase, an enzyme involved in serotonin synthesis.[8][9] While this compound is the protected form, it serves as a precursor for synthesizing analogs with potential applications in treating neurological and psychiatric disorders.

Oncology

The incorporation of halogenated amino acids into peptides and small molecules is a strategy being investigated in oncology research. These modifications can influence the compound's uptake by cancer cells and its interaction with therapeutic targets.[4]

The logical flow from sourcing to application is depicted in the following diagram:

Sourcing_To_Application cluster_sourcing Sourcing & Verification cluster_application Research & Development Application supplier Identify Reputable Suppliers coa_review Review Certificate of Analysis supplier->coa_review Request Documentation inhouse_qc In-house Quality Control Verification coa_review->inhouse_qc Verify Specifications peptide_synthesis Peptide Synthesis inhouse_qc->peptide_synthesis Qualified Material neuro_research Neuropharmacology Research inhouse_qc->neuro_research Qualified Material cancer_research Oncology Research inhouse_qc->cancer_research Qualified Material

Caption: From Sourcing to Application of this compound.

Handling, Storage, and Safety Protocols

Proper handling and storage are crucial to maintain the integrity of high-purity this compound.

Storage

It is recommended to store this compound at 0-8°C.[1][10] The compound should be kept in a tightly sealed container to protect it from moisture and light.

Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]

Spill and Disposal

In case of a minor spill, clean it up immediately while wearing appropriate PPE. For major spills, evacuate the area and alert emergency responders. All waste must be disposed of in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a valuable and versatile reagent for scientific research and drug development. By carefully selecting suppliers, understanding the analytical data that defines purity, and adhering to proper handling and storage protocols, researchers can ensure the quality and reliability of their experimental outcomes. This guide provides a foundational framework to empower scientists in making informed decisions when sourcing and utilizing this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Efficient Incorporation of Z-DL-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Incorporating Z-DL-Phe(4-Cl)-OH

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology. This compound, a derivative of phenylalanine featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a 4-chloro substituent on the phenyl ring, presents a unique set of challenges in peptide synthesis. The bulky and electron-withdrawing nature of the Z-group can sterically hinder the carboxyl group, while the chloro-substituent modifies the electronic properties of the amino acid.[1][2][3] This application note provides a detailed guide to selecting the optimal coupling reagents and protocols for the efficient and epimerization-free incorporation of this specialized building block.

The primary challenges associated with the coupling of this compound are twofold:

  • Steric Hindrance and Electronic Effects of the Z-Group: The benzyloxycarbonyl (Z) group, a urethane-type protecting group, is crucial for preventing unwanted side reactions at the N-terminus.[2][4] However, its size can impede the approach of the coupling reagent and the incoming nucleophile. Furthermore, the electronic nature of the Z-group influences the susceptibility of the activated amino acid to racemization.[1]

  • Electron-Deficient Nature of the Phenyl Ring: The presence of a chlorine atom at the para-position of the phenyl ring renders the carboxyl group less nucleophilic, making its activation more challenging.[5][6] Sluggish coupling reactions can lead to incomplete incorporation and the formation of deletion sequences.

This guide will dissect the mechanisms of various coupling reagents and provide evidence-based recommendations for overcoming these obstacles, ensuring high-yield and high-purity peptide synthesis.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should offer high reactivity to overcome steric hindrance and the electron-deficient nature of the amino acid, while minimizing the risk of racemization and other side reactions. We will compare three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Coupling Reagent Class Examples Mechanism of Action Advantages for this compound Disadvantages & Side Reactions
Carbodiimides DCC, DIC, EDCFormation of an O-acylisourea intermediate, which can then react with the amine or an additive.[7][8][9]Cost-effective. Well-established protocols.Slower reaction kinetics.[10] High risk of N-acylurea formation (side product).[8][11] Racemization can be significant without additives.[1]
Phosphonium Salts PyBOP, PyAOPFormation of a highly reactive phosphonium ester intermediate.[12]High coupling efficiency.[13] Low propensity for racemization.[10] No risk of guanidinylation.Byproducts can sometimes be difficult to remove. Generally more expensive than carbodiimides.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUFormation of a highly reactive uronium/aminium active ester.[14][15]Very high reactivity and efficiency, ideal for hindered amino acids.[16][17] HATU and COMU are particularly effective at suppressing racemization.[1][18]Higher cost. Potential for guanidinylation of the N-terminus if used in excess.[11]

Recommendation: For the incorporation of this compound, uronium/aminium salts, particularly HATU or COMU, are the reagents of choice. Their high reactivity is well-suited to overcome the steric and electronic challenges presented by this amino acid. Phosphonium salts like PyBOP represent a strong second choice, offering a good balance of reactivity and safety from side reactions. While carbodiimides can be used, they are not recommended for challenging couplings unless paired with highly efficient additives like OxymaPure and reaction conditions are carefully optimized.

Reaction Mechanisms and Workflows

General Peptide Coupling Workflow

The fundamental process of peptide bond formation involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the peptide chain.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Attack A This compound C Activated Intermediate A->C Activation B Coupling Reagent B->C E Peptide Bond Formation C->E D N-terminal Amine (on resin or in solution) D->E Coupling

Caption: General workflow for peptide bond formation.

Mechanism of Uronium/Aminium Salt (HATU) Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective due to the formation of a super-reactive OAt-ester intermediate.

G AA This compound Active_Ester OAt-Active Ester AA->Active_Ester HATU HATU + Base (e.g., DIPEA) HATU->Active_Ester Peptide_Bond Z-DL-Phe(4-Cl)-Peptide Active_Ester->Peptide_Bond N_Terminus H₂N-Peptide N_Terminus->Peptide_Bond Nucleophilic Attack Byproducts HOAt + Tetramethylurea Peptide_Bond->Byproducts Release

Caption: HATU-mediated coupling mechanism.

Experimental Protocols

The following protocols are designed for solution-phase synthesis, which is common for Z-protected amino acids.[2][19][20] These can be adapted for solid-phase synthesis with appropriate modifications.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving the highest coupling efficiency and minimizing racemization.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus (e.g., H-Gly-OMe)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, extraction funnel, chromatography system)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF.

  • Amino Acid Solution: In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: To the this compound and HATU solution, add DIPEA (2.4 equivalents) and stir at room temperature for 2-5 minutes. The solution may change color, indicating activation.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the N-terminally deprotected amino component.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash chromatography or recrystallization.

Protocol 2: PyBOP-Mediated Coupling of this compound

This protocol offers a robust alternative to HATU, with a lower risk of guanidinylation.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard reaction, workup, and purification equipment

Procedure:

  • Preparation: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF or DCM in a dry reaction vessel under an inert atmosphere.

  • Reagent Mixture: In a separate vial, combine this compound (1.1 equivalents) and PyBOP (1.1 equivalents).

  • Coupling Initiation: Add the mixture of this compound and PyBOP to the reaction vessel.

  • Base Addition: Add DIPEA (2.2 equivalents) to the reaction mixture and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 3-6 hours, monitoring for completion by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Protocol 3: DIC/OxymaPure-Mediated Coupling of this compound

This is a more cost-effective option, with OxymaPure providing enhanced performance and safety compared to HOBt.

Materials:

  • This compound

  • Amino acid or peptide with a free N-terminus

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard reaction, workup, and purification equipment

Procedure:

  • Preparation: In a dry reaction vessel, dissolve this compound (1.5 equivalents) and OxymaPure (1.5 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath and add DIC (1.5 equivalents). Stir the mixture at 0 °C for 15-20 minutes to pre-activate the amino acid.

  • Coupling: Add the N-terminally deprotected amino acid or peptide (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, or until completion is confirmed by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Quench the filtrate with a saturated aqueous solution of ammonium chloride and proceed with the extraction and washing steps as outlined in Protocol 1.

  • Purification: Purify the crude product using standard methods.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the reaction stalls, consider increasing the equivalents of the coupling reagent and this compound, extending the reaction time, or switching to a more powerful reagent (e.g., from DIC/OxymaPure to HATU).

  • Racemization: While the Z-group generally provides good protection against racemization, it is not foolproof.[1] To minimize epimerization, use the weakest base necessary (e.g., N-methylmorpholine instead of DIPEA if possible), keep reaction temperatures low, and avoid prolonged activation times.

  • Solvent Purity: The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediate. Ensure DMF is of high purity and low in amine content.

  • Stoichiometry: Precise measurement of reagents is crucial. An excess of the coupling reagent can lead to side reactions, particularly with uronium/aminium salts.

Conclusion

The successful incorporation of this compound requires a careful selection of coupling reagents to address the steric and electronic challenges posed by this non-canonical amino acid. Uronium/aminium salts such as HATU and COMU, along with phosphonium salts like PyBOP, offer the most reliable and efficient methods for achieving high yields and purity. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently integrate this compound into their peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Deprotection of the Z Group from Z-DL-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Cleavage of the Benzyloxycarbonyl (Z) Group from a Halogenated Phenylalanine Analogue

The benzyloxycarbonyl (Z or Cbz) protecting group, a cornerstone in peptide synthesis and medicinal chemistry, offers robust protection for amine functionalities.[1] Its removal is a critical step in the synthetic pathway towards active pharmaceutical ingredients (APIs) and other complex molecules. The deprotection of the Z group from Z-DL-Phe(4-Cl)-OH, a halogenated analogue of phenylalanine, presents a unique challenge. While standard deprotection methodologies are well-established, the presence of a chlorine atom on the phenyl ring introduces the potential for undesired side reactions, necessitating a careful selection and optimization of the deprotection strategy.

This comprehensive guide provides detailed application notes and protocols for the three primary methods of Z-group deprotection from this compound: catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage. Each method is discussed with a focus on its underlying mechanism, experimental intricacies, potential pitfalls, and analytical monitoring, empowering researchers to make informed decisions for their specific synthetic needs.

Method 1: Catalytic Hydrogenation - The Classic Approach with a Caveat

Catalytic hydrogenation is a widely employed method for Z-group removal due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2] However, when applied to substrates containing aryl halides, such as this compound, the risk of hydrodehalogenation—the undesired removal of the chlorine atom—is a significant concern.[3] This side reaction can lead to a mixture of products and complicate downstream purification.

Mechanism of Z-Group Cleavage via Catalytic Hydrogenation

The reaction proceeds via the adsorption of the Z-protected amino acid and hydrogen gas onto the surface of a palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]

Visualizing the Catalytic Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve this compound in a suitable solvent (e.g., Methanol, Ethanol) prep2 Add Pd/C catalyst (5-10 mol%) to the solution prep1->prep2 react1 Purge the reaction vessel with an inert gas (N₂ or Ar) prep2->react1 react2 Introduce Hydrogen gas (H₂) via balloon or Parr apparatus react1->react2 react3 Stir vigorously at room temperature react2->react3 react4 Monitor reaction progress by TLC or HPLC react3->react4 workup1 Carefully purge the vessel with inert gas to remove H₂ react4->workup1 Upon completion workup2 Filter the reaction mixture through Celite® to remove the catalyst workup1->workup2 workup3 Wash the Celite® pad with the reaction solvent workup2->workup3 workup4 Concentrate the filtrate under reduced pressure workup3->workup4 workup5 Purify the crude product if necessary workup4->workup5

Caption: Workflow for Z-group deprotection by catalytic hydrogenation.

Detailed Protocol for Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 5% or 10%

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate). Carefully add Pd/C (5-10 mol%) to the solution.

  • Inerting the System: Seal the reaction vessel and purge thoroughly with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the system. For a balloon setup, inflate a balloon with hydrogen and attach it to the reaction vessel. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude DL-Phe(4-Cl)-OH. The product can be further purified by recrystallization if necessary.

Expert Insights on Minimizing Dehalogenation:

  • Catalyst Choice: Use a less active catalyst, such as 5% Pd/C, or a catalyst that has been selectively poisoned, for example, with quinoline or a sulfur compound, to suppress dehalogenation.

  • Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction.

  • Additives: The addition of a mild base, such as sodium acetate, can sometimes suppress dehalogenation by neutralizing any HCl formed during the reaction.

Method 2: Transfer Hydrogenation - A Milder Alternative

Transfer hydrogenation offers a safer and often more selective alternative to catalytic hydrogenation with gaseous hydrogen. This method utilizes a hydrogen donor molecule in the presence of a catalyst to effect the reduction. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[4] For Z-group deprotection, formic acid with Pd/C is a frequently used system.[4][5]

Mechanism of Transfer Hydrogenation

In this process, the hydrogen donor transfers hydrogen atoms to the substrate on the surface of the catalyst, thereby avoiding the need for high-pressure hydrogen gas. The mechanism is analogous to catalytic hydrogenation, with the hydrogen donor replacing gaseous H₂.

Detailed Protocol for Transfer Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10%

  • Methanol

  • Formic acid (HCOOH)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in methanol (15-25 mL per gram of substrate), carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).

  • Addition of Hydrogen Donor: To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Method 3: Acid-Catalyzed Cleavage - A Robust and Scalable Alternative

Acid-catalyzed cleavage, or acidolysis, provides a reliable and metal-free method for Z-group deprotection, thus circumventing the issue of dehalogenation.[6] A common reagent for this transformation is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7][8] This method is particularly advantageous for substrates sensitive to catalytic reduction.

Mechanism of Acid-Catalyzed Z-Group Cleavage

The reaction proceeds via protonation of the carbamate oxygen by the strong acid. Subsequent cleavage of the benzylic C-O bond is facilitated by a nucleophilic attack from the bromide ion, leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine.

Visualizing the Acid-Catalyzed Deprotection Mechanism

Z_Phe This compound Protonated Protonated Intermediate Z_Phe->Protonated + HBr Amine_Salt DL-Phe(4-Cl)-OH • HBr Protonated->Amine_Salt + Br⁻ Benzyl_Bromide Benzyl Bromide Protonated->Benzyl_Bromide CO2 CO₂ Protonated->CO2

Caption: Mechanism of Z-group deprotection using HBr/AcOH.

Detailed Protocol for Acid-Catalyzed Cleavage

Materials:

  • This compound

  • Hydrogen bromide in acetic acid (33% w/w)

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry flask, place this compound (1.0 eq).

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (5-10 mL per gram of substrate) to the flask at room temperature with stirring. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Precipitation: Upon completion, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether with vigorous stirring. The product, DL-Phe(4-Cl)-OH hydrobromide, will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove acetic acid and benzyl bromide.

  • Drying: Dry the product under vacuum. The resulting hydrobromide salt can be used directly or neutralized to obtain the free amino acid.

Analytical Monitoring of the Deprotection Reaction

Careful monitoring of the reaction progress is essential to ensure complete conversion and to minimize the formation of byproducts.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for qualitative monitoring.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point for the non-polar Z-protected starting material. The polar amino acid product will remain at the baseline. A more polar eluent system, such as dichloromethane/methanol (e.g., 9:1), will be required to move the product from the baseline.

  • Visualization: The Z-protected starting material can be visualized under UV light (254 nm). The product, a primary amine, can be visualized by staining with a ninhydrin solution followed by gentle heating.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion and purity.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Detection: UV detection at 254 nm.

  • Analysis: The Z-protected starting material will have a longer retention time than the more polar amino acid product. The disappearance of the starting material peak and the appearance of the product peak are monitored.

Summary of Deprotection Methods

MethodKey AdvantagesKey DisadvantagesBest Suited For
Catalytic Hydrogenation Mild conditions, clean byproducts (toluene, CO₂).[1][2]Risk of dehalogenation, requires specialized equipment, catalyst can be pyrophoric.[3]Substrates without reducible functional groups, when dehalogenation is not a concern.
Transfer Hydrogenation Safer than using H₂ gas, often more selective.[4]Can be slower than catalytic hydrogenation, requires a hydrogen donor.Substrates where catalytic hydrogenation is desired but the use of H₂ gas is a concern.
Acid-Catalyzed Cleavage Avoids the use of metal catalysts, scalable, effective for substrates with reducible groups.[6]Harsh acidic conditions, corrosive reagents, formation of benzyl bromide byproduct.Halogenated substrates, substrates with other reducible functional groups.

Safety Precautions

  • Catalytic Hydrogenation:

    • Palladium on carbon is pyrophoric and must be handled with care, preferably in a wet state.

    • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources, and that the system is properly purged with an inert gas before and after the reaction.

  • Acid-Catalyzed Cleavage:

    • Concentrated solutions of HBr in acetic acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Work in a well-ventilated fume hood to avoid inhaling corrosive vapors.

    • Benzyl bromide is a lachrymator and should be handled with care.

Conclusion

The successful deprotection of the Z group from this compound requires a careful consideration of the potential for dehalogenation. While catalytic hydrogenation is a standard method, its application to this substrate must be approached with caution, and strategies to minimize the undesired side reaction should be employed. Transfer hydrogenation offers a milder alternative that may provide better selectivity. For a robust and scalable approach that completely avoids the risk of dehalogenation, acid-catalyzed cleavage with HBr in acetic acid is the recommended method. By understanding the nuances of each protocol and adhering to strict safety measures, researchers can confidently and efficiently deprotect this compound to advance their synthetic objectives.

References

Application Notes and Protocols for the Use of Z-DL-Phe(4-CL)-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of N-α-Carbobenzyloxy-DL-4-chlorophenylalanine (Z-DL-Phe(4-CL)-OH) as a pivotal starting material in the synthesis of enzyme inhibitors. With full editorial control, this document is structured to offer researchers, medicinal chemists, and drug development professionals a blend of foundational principles and detailed, actionable protocols. We delve into the rationale behind experimental design, emphasizing the synthesis of peptidyl chloromethyl ketones, a prominent class of irreversible inhibitors for serine and cysteine proteases. The protocols herein are designed to be self-validating, supported by in-text citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in Inhibitor Design

This compound is a non-natural amino acid derivative that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a 4-chlorophenyl side chain and a benzyloxycarbonyl (Z) protecting group on the α-amino group, makes it an ideal precursor for creating inhibitors with enhanced potency and specificity. The electron-withdrawing nature of the chlorine atom on the phenyl ring can modulate the electronic properties and binding interactions of the resulting inhibitor with the target enzyme's active site.

The primary application of this compound is in the synthesis of peptidyl chloromethyl ketones (CMKs), which are potent irreversible inhibitors of serine and cysteine proteases.[3][4] These inhibitors function by mimicking the natural substrate of the enzyme, leading to the formation of a stable covalent bond with a key catalytic residue, typically a histidine or cysteine in the active site, thereby permanently inactivating the enzyme.[4][5] The specificity of these inhibitors is largely dictated by the peptide sequence, which is designed to target the S1, S2, and subsequent subsites of the protease.

This guide will focus on the practical aspects of utilizing this compound to construct such inhibitors, covering peptide coupling, conversion to the chloromethyl ketone warhead, deprotection strategies, and final purification and characterization.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 55478-54-1[1]
Molecular Formula C₁₇H₁₆ClNO₄[1]
Molecular Weight 333.77 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 156-163 °C[1]
Purity (Typical) ≥98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthetic Workflow: From Amino Acid to Irreversible Inhibitor

The synthesis of a peptidyl chloromethyl ketone inhibitor from this compound is a multi-step process. The general workflow is depicted below, illustrating the logical progression from starting material to the final, active compound.

G A This compound B Peptide Coupling (e.g., with H-Ala-OMe) A->B EDC, HOBt C Z-DL-Phe(4-Cl)-Ala-OMe B->C D Saponification C->D LiOH or NaOH E Z-DL-Phe(4-Cl)-Ala-OH D->E F Chloromethyl Ketone Formation (Diazomethane Route) E->F 1. Isobutyl chloroformate, NMM 2. CH₂N₂ 3. HCl G Z-DL-Phe(4-Cl)-Ala-CH₂Cl F->G H Deprotection (Catalytic Transfer Hydrogenation) G->H Ammonium formate, Pd/C I H-DL-Phe(4-Cl)-Ala-CH₂Cl H->I J Purification & Characterization (RP-HPLC, MS, NMR) I->J K Final Inhibitor J->K

Caption: General workflow for synthesizing a dipeptide chloromethyl ketone inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a model dipeptide chloromethyl ketone inhibitor, H-DL-Phe(4-Cl)-Ala-CH₂Cl, a potential inhibitor for chymotrypsin-like serine proteases.

Protocol 1: Synthesis of the Protected Dipeptide (Z-DL-Phe(4-Cl)-Ala-OMe)

This protocol details the coupling of this compound with an amino acid ester, in this case, L-Alanine methyl ester hydrochloride. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for minimizing racemization and promoting high-yield amide bond formation.[6]

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20-30 minutes to neutralize the hydrochloride salt, yielding the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add EDC·HCl (1.2 equivalents) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Z-DL-Phe(4-Cl)-Ala-OMe.

Protocol 2: Saponification of the Methyl Ester

To proceed with the formation of the chloromethyl ketone, the C-terminal methyl ester must be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Z-DL-Phe(4-Cl)-Ala-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M aqueous HCl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the protected dipeptide ester (1.0 equivalent) in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH or NaOH (1.5 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain Z-DL-Phe(4-Cl)-Ala-OH.

Protocol 3: Formation of the Peptidyl Chloromethyl Ketone

This step converts the carboxylic acid into the reactive chloromethyl ketone "warhead." The most common method involves the formation of a mixed anhydride, followed by reaction with diazomethane and subsequent treatment with HCl.[7] Extreme caution must be exercised when working with diazomethane as it is toxic and potentially explosive. [8][9] It is highly recommended to use a dedicated diazomethane generation apparatus.[1][10]

Materials:

  • Z-DL-Phe(4-Cl)-Ala-OH

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous THF

  • Ethereal solution of diazomethane (CH₂N₂) - freshly prepared and titrated

  • Anhydrous ethereal HCl solution

  • Dry ice/acetone bath

Procedure:

  • Mixed Anhydride Formation:

    • Dissolve Z-DL-Phe(4-Cl)-Ala-OH (1.0 equivalent) in anhydrous THF and cool to -15 °C (dry ice/acetone bath).

    • Add NMM (1.0 equivalent) followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent).

    • Stir the mixture at -15 °C for 15-20 minutes. A white precipitate of NMM·HCl will form.

  • Reaction with Diazomethane:

    • Filter the cold mixed anhydride solution to remove the NMM·HCl precipitate, washing the solid with cold, anhydrous THF.

    • Add the filtered solution dropwise to a freshly prepared and cooled (0 °C) ethereal solution of diazomethane (approximately 2-3 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Conversion to Chloromethyl Ketone:

    • Cool the reaction mixture back to 0 °C.

    • Slowly bubble anhydrous HCl gas through the solution or add a cooled ethereal solution of HCl until the yellow color of diazomethane disappears and nitrogen evolution ceases.

    • Stir for an additional 30 minutes at 0 °C.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Z-DL-Phe(4-Cl)-Ala-CH₂Cl.

Protocol 4: Deprotection of the Z-Group

The final step in the synthesis of the inhibitor is the removal of the N-terminal Z-group. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation apparatus.[5][7][11]

Materials:

  • Z-DL-Phe(4-Cl)-Ala-CH₂Cl

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-protected peptidyl chloromethyl ketone (1.0 equivalent) in methanol.

  • Add ammonium formate (5-10 equivalents).

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude final inhibitor, H-DL-Phe(4-Cl)-Ala-CH₂Cl.

Purification and Characterization

The final inhibitor must be purified to a high degree to ensure accurate biological evaluation.

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying peptidic compounds.[12][13]

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard eluent system.[14][15] The gradient will need to be optimized for the specific inhibitor.

    • Detection: UV detection at 214 nm and 280 nm is used to monitor the peptide bonds and the aromatic ring, respectively.

    • Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final inhibitor as a TFA salt.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized inhibitor.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and intermediates.[17]

Application: Kinetic Analysis of Enzyme Inhibition

Once purified, the synthesized inhibitor can be used to study the kinetics of enzyme inactivation. For irreversible inhibitors like chloromethyl ketones, the key parameters to determine are the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[6][18]

G E E EI E•I E->EI I I I->EI E_I E-I EI->E_I kᵢₙₐ꜀ₜ

Caption: Two-step mechanism of irreversible enzyme inhibition.

A common method involves monitoring the enzyme's activity over time in the presence of various concentrations of the inhibitor. The observed rate of inactivation (kₒᵦₛ) is determined for each inhibitor concentration. A plot of kₒᵦₛ versus the inhibitor concentration [I] can then be used to determine Kᵢ and kᵢₙₐ꜀ₜ.[18]

General Protocol for Inhibition Assay (e.g., Chymotrypsin):

  • Prepare a stock solution of the purified inhibitor in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add buffer (e.g., Tris-HCl, pH 7.8), the chromogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and varying concentrations of the inhibitor.

  • Initiate the reaction by adding a fixed concentration of chymotrypsin to each well.

  • Monitor the increase in absorbance at 405 nm over time using a plate reader. This corresponds to the release of p-nitroaniline.

  • Analyze the resulting progress curves to determine the initial rates and the kₒᵦₛ values.[19][20]

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of potent enzyme inhibitors, particularly irreversible inhibitors of proteases. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize these inhibitors. By understanding the underlying chemical principles and carefully executing these experimental procedures, scientists can effectively create powerful tools for studying enzyme function and for the development of novel therapeutic agents.

References

Quantitative Analysis of Z-DL-Phe(4-CL)-OH: Validated Chromatographic and Spectroscopic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed, validated protocols for the quantitative analysis of Z-DL-Phe(4-CL)-OH (N-Carbobenzyloxy-4-chloro-DL-phenylalanine), a critical amino acid derivative used in pharmaceutical research and peptide synthesis.[1] Recognizing the need for accuracy and reliability in drug development, we present a primary method utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high specificity and sensitivity. An alternative, simpler UV-Vis spectrophotometric method is also described for the rapid quantification of pure samples. Both methodologies are framed within the context of international regulatory standards, ensuring the trustworthiness and scientific validity of the results. This guide is designed to equip researchers and quality control analysts with the necessary tools to implement robust analytical procedures for this compound.

Introduction and Scientific Context

This compound, also known as Z-p-chloro-DL-phenylalanine, is a protected amino acid derivative with significant applications in medicinal chemistry and pharmaceutical development.[1][2] It serves as a crucial building block in the synthesis of novel peptides and complex molecules, particularly those targeting neurological pathways.[1] The incorporation of a chlorine atom on the phenyl ring modifies the compound's electronic and steric properties, which can enhance its interaction with biological targets.

Given its role as a key starting material and intermediate, the ability to accurately and precisely quantify this compound is paramount. Rigorous quantification is essential for:

  • Quality Control: Ensuring the purity and strength of raw materials.

  • Process Chemistry: Monitoring reaction yields and kinetics during synthesis.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Formulation Development: Determining the concentration of the active moiety in finished products.

This document provides a field-proven, in-depth guide to the analytical methods best suited for this purpose, emphasizing the causality behind experimental choices and aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method.

PropertyValueReference(s)
Synonyms Z-p-chloro-DL-Phe-OH, CBZ-DL-4-chlorophenylalanine[1][2]
CAS Number 55478-54-1[1][2][5]
Molecular Formula C₁₇H₁₆ClNO₄[1][2]
Molecular Weight 333.77 g/mol [2][6]
Appearance White to off-white solid powder[1][2]
Melting Point 156-163 °C[1][5]
Purity (Typical) ≥98% (by HPLC)[1][5][7]
Storage Conditions Store at 0-8 °C[1][2]

The presence of two aromatic rings (the phenyl and benzyloxycarbonyl groups) imparts strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable. Its moderate polarity makes it an ideal candidate for reversed-phase chromatography.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the analysis of this compound due to its exceptional specificity, allowing for the separation of the analyte from potential impurities, starting materials, and degradation products. The method described herein is designed to be robust and compliant with Good Manufacturing Practices (GMP).

Rationale for Method Selection
  • Specificity: The chromatographic separation resolves the analyte from other components, ensuring that the measured signal corresponds only to this compound.[4]

  • Sensitivity: UV detection provides low limits of detection (LOD) and quantitation (LOQ), enabling the analysis of trace-level impurities.

  • Versatility: The method can be applied to both purity assays and the quantification of the main component in various sample matrices.

  • Regulatory Acceptance: HPLC is a universally accepted technique by regulatory bodies for the quality control of pharmaceuticals.[3][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & System Suitability F->G H Calibration Curve Generation G->H I Quantification & Reporting H->I

Caption: High-level workflow for the quantitative analysis of this compound by HPLC.

Detailed HPLC Protocol

2.3.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-decimal places).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard (purity ≥99.0%).

2.3.2. Reagents and Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peak shape for the acidic analyte and controlling pH.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength.
Gradient 0-20 min: 30-80% B; 20-22 min: 80-30% B; 22-25 min: 30% BA gradient elution ensures efficient separation of potential impurities with different polarities and a reasonable run time. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detection (λ) 220 nmThis wavelength provides high sensitivity for the peptide bond and aromatic structures within the molecule.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase.

2.3.3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 0.01 to 0.5 mg/mL). This range should be derived from linearity studies during validation.[9]

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain ~10 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

2.3.4. System Suitability and Analysis Sequence

To ensure the validity of the analytical results for each run, a System Suitability Test (SST) must be performed.[8]

  • Inject the diluent (blank) to ensure no system contamination.

  • Inject a mid-concentration standard solution six times.

  • Calculate the SST parameters. The system is deemed suitable if the criteria in the table below are met.

  • Proceed with the analysis of calibration standards and samples.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=6)Demonstrates the precision of the HPLC system's injector and detector.
Method Validation Protocol (ICH Q2(R2) Framework)

Validation of the analytical procedure is required to demonstrate that it is fit for its intended purpose.[4][10] The following parameters must be evaluated.

  • Specificity: Analyze a blank, a placebo (if in a formulation), the analyte, and known impurities. The analyte peak should be free of interference from other components. Peak purity can be assessed using a PDA detector.

  • Linearity: Analyze the five (or more) calibration standards across the specified range.[9] Plot peak area versus concentration and perform a linear regression.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument, to assess variability.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by analyzing progressively more dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.

Typical Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
LOQ Precision (%RSD) ≤ 10%

Alternative Method: UV-Vis Spectrophotometry

For rapid, high-throughput analysis of pure this compound (e.g., for raw material identification or simple dissolution checks), direct UV-Vis spectrophotometry can be employed.

Rationale and Limitations

This method is based on the direct measurement of UV absorbance, governed by the Beer-Lambert Law. It is fast and requires minimal instrumentation. However, its primary limitation is a lack of specificity . Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is not suitable for stability samples or complex mixtures.

UV-Vis Workflow Diagram

UV_Vis_Workflow A Standard & Sample Preparation B Wavelength Scan (Determine λmax) A->B C Measure Absorbance of Standards A->C E Measure Absorbance of Sample A->E D Generate Calibration Curve C->D F Calculate Concentration D->F E->F

Caption: General workflow for quantification using UV-Vis Spectrophotometry.

Detailed UV-Vis Protocol
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and stable. Methanol or ethanol are suitable choices.

  • Determine λmax: Prepare a dilute solution of this compound (~10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the selected solvent.

    • Create a series of at least five dilutions from the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at λmax using the solvent as a blank.

    • Plot absorbance versus concentration. The resulting curve should be linear (r² ≥ 0.999).

  • Sample Analysis:

    • Prepare a sample solution with a theoretical concentration that falls within the linear range of the standard curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

Conclusion

The quantitative analysis of this compound is reliably achieved using a validated RP-HPLC method, which provides the necessary specificity, accuracy, and precision demanded in pharmaceutical development and quality control environments. The protocol detailed in this note serves as a robust starting point for method implementation. For applications where the sample matrix is simple and free of interfering substances, UV-Vis spectrophotometry offers a rapid and straightforward alternative. The choice of method must always be guided by the specific analytical objective and validated to be fit for its intended purpose, in accordance with ICH guidelines.[3][8]

References

Troubleshooting & Optimization

Low coupling efficiency of Z-DL-Phe(4-CL)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Z-DL-Phe(4-Cl)-OH. This resource is designed for researchers, chemists, and drug development professionals who are encountering low coupling efficiencies with this sterically hindered, non-standard amino acid derivative. Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful incorporation of this building block into your peptide sequences.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and its behavior in SPPS.

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The difficulty in coupling this compound stems from significant steric hindrance, which is a physical blockage that slows down or prevents chemical reactions. This hindrance arises from two main sources:

  • The Benzyloxycarbonyl (Z) Group: The N-terminal Z-group is substantially bulkier than the Fmoc or Boc groups typically used in SPPS. This large, rigid structure impedes the approach of the activated carboxylic acid to the nucleophilic amine of the resin-bound peptide chain.[1][2]

  • The 4-Chlorophenyl Side Chain: The presence of a chlorine atom on the phenyl ring of phenylalanine adds to the overall size of the side chain, further contributing to steric crowding around the reaction center.[3]

This combined steric bulk makes the formation of the peptide bond kinetically unfavorable, often resulting in slow and incomplete reactions when using standard protocols.[2][4]

Q2: My starting material is a "DL" racemic mixture. What are the implications for my final peptide?

A2: The use of a DL-racemic mixture means you are introducing both the D- and L-stereoisomers of 4-chlorophenylalanine at that specific position in your peptide sequence. Consequently, the synthesis will produce a mixture of two diastereomers (peptides that are stereoisomers but not mirror images). These diastereomers will have identical mass but different three-dimensional structures, which can lead to:

  • Difficulty in purification, as they may have very similar retention times in HPLC.

  • Ambiguous results in biological assays, as the two diastereomers may exhibit different activities or binding affinities.

It is critical to be aware that the final product will not be a single, stereochemically pure compound. If a specific stereoisomer is required for your application, you must start with the corresponding enantiomerically pure Z-D-Phe(4-Cl)-OH or Z-L-Phe(4-Cl)-OH.

Q3: What are the common experimental signs of low coupling efficiency for this compound?

A3: The most common indicators of an incomplete or failed coupling reaction include:

  • Positive Ninhydrin (Kaiser) Test: A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted primary amines, providing direct evidence of an incomplete reaction.[5][6]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show a significant peak corresponding to the mass of the target peptide minus the mass of the this compound residue. This "deletion sequence" confirms that a portion of the peptide chains failed to incorporate the amino acid.[7]

  • Low Final Yield: Poor coupling at any stage of SPPS will inevitably lead to a lower overall yield of the desired full-length peptide.

Q4: Is the Z-protecting group compatible with standard Fmoc-SPPS?

A4: The Z-group is not typically used in standard Fmoc- or Boc-based SPPS workflows. It belongs to a different class of protecting groups that require harsh acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis for removal.[1] These deprotection methods are generally incompatible with the resins and side-chain protecting groups used in standard Fmoc-SPPS, which are designed to be cleaved with milder acids like trifluoroacetic acid (TFA). If you are incorporating this amino acid as the N-terminal residue and do not intend to deprotect it on-resin, it can be used. However, if it is an internal residue, a custom synthesis strategy is required.

Part 2: Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and solving poor coupling outcomes.

Issue: Incomplete Coupling Confirmed by Positive Ninhydrin Test

A positive ninhydrin test is a clear sign that the coupling reaction has not gone to completion. The primary cause is insufficient reactivity to overcome the severe steric hindrance of the molecule.

Root Cause Analysis:

  • Insufficient Reagent Potency: Standard carbodiimide reagents like DCC or DIC are often not powerful enough for sterically demanding couplings.[4]

  • Suboptimal Reaction Kinetics: Steric hindrance slows the reaction rate, and standard coupling times (e.g., 1-2 hours) may be insufficient.[4][8]

  • On-Resin Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate and physically block reaction sites.[9][10]

Solutions & Protocols

The logical path to resolving this issue involves progressively stronger interventions, starting with enhancing the coupling chemistry and, if necessary, implementing a capping strategy to prevent unwanted side products.

G cluster_0 Initial Diagnosis cluster_1 Troubleshooting Pathway A Perform Coupling of This compound B Perform Ninhydrin Test A->B C Test Positive? (Blue Beads) B->C D Solution 1: Use Potent Activator (e.g., HATU) C->D Yes H Test Negative? (Yellow Beads) C->H No E Solution 2: Perform Second Coupling ('Double Couple') D->E  Still positive after  extended time? F Solution 3: Cap Unreacted Amines E->F  To prevent deletion  sequences G Proceed to Next Cycle F->G H->G

Caption: Troubleshooting logic for low coupling efficiency.

Solution 1: Enhance Coupling Chemistry

Your first line of defense is to switch to a more powerful activation method and optimize reaction conditions to favor the reaction kinetics.

A. Utilize High-Potency Coupling Reagents

For sterically hindered residues, onium salts (aminium/uronium or phosphonium) are significantly more effective than carbodiimides.[4] They form highly reactive ester intermediates that can overcome the activation energy barrier imposed by steric hindrance.

Table 1: Comparison of Common SPPS Coupling Reagents

Reagent ClassExamplesRelative Reactivity for Hindered ResiduesMechanism & Notes
Carbodiimides DCC, DICLowForms a symmetric anhydride or, with additives like HOBt, an OBt-ester. Often insufficient for difficult couplings.[11][12]
Aminium/Uronium Salts HBTU, HCTU, HATU Moderate to Very HighForm highly reactive OBt, O-6-ClBt, or OAt esters. HATU is generally considered one of the most powerful reagents due to the formation of the OAt-ester and anchimeric assistance from the pyridine nitrogen.[11]
Phosphonium Salts PyBOP, PyAOPHighForm OBt or OAt esters. PyAOP is analogous to HATU in reactivity. These reagents are often associated with lower racemization levels.[13]
Immonium Salts COMUVery HighForms a highly reactive Oxyma-ester. Considered a very safe and efficient alternative to benzotriazole-based reagents.[12]

Recommendation: Switch to HATU as the coupling reagent. Its high reactivity is well-suited for overcoming the steric barrier of this compound.

B. Optimize Reaction Conditions

  • Extend Reaction Time: Since steric hindrance slows the reaction, increasing the coupling time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4]

  • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to resin loading).[8]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt on-resin aggregation.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[4][10]

  • Microwave-Assisted SPPS: The use of microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the system, helping to overcome the activation energy barrier.[4][13]

Solution 2: Implement a Double Coupling Protocol

If a single, extended coupling is still insufficient, performing the reaction twice is a robust and widely accepted strategy.

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Fmoc-Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.

  • Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • First Coupling Activation:

    • In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in NMP (2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated this compound.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle or a confirmation test.

  • Confirmation: Perform a ninhydrin test. If the test is negative (beads are yellow/colorless), proceed to the next cycle. If it is still positive, proceed to the capping protocol.

Solution 3: Cap Unreacted Amines to Prevent Deletion Sequences

If coupling remains incomplete even after a double coupling, it is crucial to "cap" the unreacted N-terminal amines. Capping involves acetylating these amines, rendering them unreactive for subsequent coupling steps. This terminates the incomplete chain, leading to a truncated peptide that is typically much easier to separate from the desired full-length peptide during purification than a deletion sequence.[7][14][15]

  • Resin Preparation: After the final coupling attempt and washing steps, swell the resin in DMF.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., in a 5:5:90 v/v/v ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[15]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.

G cluster_coupling Double Coupling Cycle FmocDeprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) FmocDeprotection->Wash1 FirstCouple 3. First Coupling (Z-AA, HATU, DIPEA) 2-4 hours Wash1->FirstCouple Wash2 4. Wash (DMF) FirstCouple->Wash2 SecondCouple 5. Second Coupling (Fresh Reagents) 2-4 hours Wash2->SecondCouple Wash3 6. Wash (DMF) SecondCouple->Wash3 NinhydrinTest 7. Ninhydrin Test Wash3->NinhydrinTest Decision Coupling Complete? NinhydrinTest->Decision Capping 8. Capping (Acetic Anhydride) Optional Decision->Capping No (Positive) NextCycle 9. Proceed to Next Cycle Decision->NextCycle Yes (Negative) Capping->NextCycle

Caption: The "Double Couple then Cap" experimental workflow.

References

Compatibility of Z-DL-Phe(4-CL)-OH with different resins

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resin Compatibility, Protocol Optimization, and Troubleshooting for Researchers

Welcome to the technical support guide for Z-DL-Phe(4-Cl)-OH. This resource is designed for researchers, chemists, and drug development professionals utilizing this unique amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we provide in-depth, field-proven insights into resin selection, address common experimental challenges, and offer detailed protocols to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its use in peptide synthesis.

Q1: What is this compound?

This compound is a chemically modified version of the amino acid phenylalanine.[1][2] Let's break down its name:

  • Z: This refers to the Carbobenzyloxy group (Cbz), an amine-protecting group. It is foundational in peptide chemistry and is typically removed by strong acids or catalytic hydrogenation.

  • DL: This indicates that the compound is a racemic mixture, containing both the D and L enantiomers of the amino acid.[3] This is a critical consideration, as its use will result in a mixture of peptide diastereomers.

  • Phe(4-Cl): This denotes a phenylalanine residue where a chlorine atom is substituted at the 4th position (para position) of the phenyl ring.[4] This modification can be used to probe structure-activity relationships or enhance the pharmacological properties of a peptide.

Q2: Which synthesis strategy, Boc or Fmoc, is more suitable for this compound?

The choice of strategy depends entirely on the desired final product.

  • Fmoc Strategy: This is the most common and versatile approach for modern peptide synthesis due to its use of milder reagents.[5] It is the preferred strategy if you need to preserve the Z-protecting group on the final peptide, as very acid-labile resins can be used.

  • Boc Strategy: This strategy involves repeated use of trifluoroacetic acid (TFA) for N-terminal deprotection and requires very strong acids (like HF or TFMSA) for final cleavage.[6] These harsh cleavage conditions will remove the Z-group. Therefore, the Boc strategy is only suitable if the Z-group is intended to be removed along with the resin and other side-chain protecting groups.

Q3: Can I synthesize a peptide where the Z-group remains on the final, cleaved product?

Yes, this is a primary reason for using Z-protected amino acids in Fmoc-SPPS. To achieve this, you must select a resin with a hyper-acid-labile linker, such as 2-Chlorotrityl (2-CTC) resin .[6][7] This resin allows for cleavage of the peptide under extremely mild acidic conditions (e.g., 1-5% TFA in Dichloromethane or acetic acid/TFA/DCM mixtures) that are gentle enough to leave the Z-group intact.

Q4: My analysis shows two distinct peptide products. Is my synthesis failing?

Not necessarily. This is the expected outcome when using a DL-racemic mixture . You are synthesizing two distinct diastereomers of your peptide: one incorporating D-Phe(4-Cl) and the other incorporating L-Phe(4-Cl). If your application requires a single, stereochemically pure peptide, you must start with the enantiomerically pure building block, such as Z-L-Phe(4-Cl)-OH or Z-D-Phe(4-Cl)-OH.

Section 2: Resin Compatibility and Selection Guide

Choosing the correct resin is the most critical decision for a successful synthesis involving this compound. The compatibility is dictated by the lability of the resin's linker versus the stability of the Z-protecting group.

Resin TypeC-TerminusRecommended StrategyZ-Group Stability During CleavageKey Considerations & Best Use Case
2-Chlorotrityl (2-CTC) Resin Carboxylic AcidFmocHigh (with mild cleavage)Ideal for producing fully protected peptide fragments or for retaining the Z-group on the final product.[6][7]
Wang Resin Carboxylic AcidFmocLow to Moderate The Z-group is stable to piperidine but is labile to standard TFA cleavage cocktails (e.g., 95% TFA). Use only if simultaneous Z-group removal is desired.[6]
Rink Amide Resin AmideFmocLow to Moderate Similar to Wang resin, standard TFA cleavage will likely remove the Z-group. Not suitable for obtaining a Z-protected peptide amide.[6][8]
Merrifield Resin Carboxylic AcidBocNone Requires strong acids like HF for cleavage, which will quantitatively remove the Z-group.[6][9]
MBHA Resin AmideBocNone Like Merrifield resin, the harsh cleavage conditions required are incompatible with Z-group retention.[9]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q: My Z-group is being removed during cleavage, even though I'm using an Fmoc strategy. What is happening?

A: This is a common issue when using standard Fmoc resins like Wang or Rink Amide. The Z-group, while more robust than a Boc group, is still susceptible to cleavage by concentrated TFA, which is the standard reagent for cleaving peptides from these resins.[10]

  • Causality: The high concentration of acid (typically 95% TFA) used in standard cleavage cocktails is sufficient to protonate and cleave the benzylic carbamate of the Z-group.

  • Solution: If you intend to keep the Z-group, you must use a hyper-acid-labile resin like 2-Chlorotrityl (2-CTC) resin . This allows you to cleave the peptide using a much milder cocktail (e.g., 1% TFA in DCM) that does not affect the Z-group.

Q: I am experiencing very low loading efficiency of this compound onto my resin. How can I improve this?

A: Poor loading can be attributed to the steric hindrance of the bulky Z-group and the substituted phenyl ring.

  • Causality: The large size of the incoming amino acid derivative can slow down the esterification reaction with the resin's linker, especially on less reactive linkers like Wang.

  • Solutions:

    • Switch to 2-CTC Resin: 2-Chlorotrityl chloride resin is highly activated and reacts readily with the carboxylic acid of the protected amino acid, often without the need for coupling reagents.[7]

    • Optimize Coupling for Wang/Merrifield Resins: If using other resins, employ a pre-activation method. The standard DIC/Oxyma or HATU/DIPEA coupling methods are effective. Ensure you use a sufficient excess of the amino acid and coupling reagents (2-4 equivalents) and allow for extended reaction times (4-24 hours). Monitor the reaction using a Ninhydrin test.

Q: My final cleaved peptide is showing signs of degradation or has unexpected adducts. What is the cause?

A: This often points to issues with the cleavage cocktail, specifically the lack of appropriate scavengers.

  • Causality: During acid-mediated cleavage, protecting groups and the resin linker are released as highly reactive carbocations.[10] These cations can re-attach to electron-rich amino acid side chains (like Trp or Tyr) or modify your target peptide. The Z-group itself releases a benzyl cation.

  • Solution: Always use a cleavage cocktail containing scavengers . A standard and effective mixture is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5).[10][11] TIPS is an excellent scavenger for carbocations, and water helps with the solubility and deprotection of certain groups.

Section 4: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for critical procedures.

Protocol 1: Loading this compound onto 2-Chlorotrityl Resin

This protocol is designed for maximum loading efficiency while preparing for subsequent mild cleavage to retain the Z-group.

  • Swell 1 g of 2-Chlorotrityl chloride resin (e.g., 0.75 mmol/g loading) in 10 mL of Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of this compound (relative to resin loading, e.g., 1.5 mmol, 500 mg) and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in 10 mL of DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any remaining reactive trityl sites, add 1 mL of methanol and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin thoroughly with DCM (3x), DIPEA/DCM (1:19, 3x), and finally DCM (3x).

  • Dry the resin under a high vacuum.

Protocol 2: Mild Cleavage from 2-CTC Resin (Z-Group Preservation)

This protocol cleaves the peptide from the resin while leaving the N-terminal Z-group intact.

  • Place the dried, peptide-loaded 2-CTC resin in a reaction vessel.

  • Prepare the cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM. For 1 g of resin, use 10 mL of this solution.

  • Add the cocktail to the resin and agitate gently.

  • After 5 minutes, drain the solution into a flask containing 1 mL of pyridine (to neutralize the acid).

  • Repeat the cleavage (steps 3 & 4) two more times, collecting the filtrate in the same flask.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain your Z-protected peptide.

Section 5: Visualization of Workflows

Diagram 1: Resin Selection Decision Tree

This diagram guides the user through the process of selecting the appropriate resin.

ResinSelection start What is my desired final product? c_term What C-Terminus is required? start->c_term acid Carboxylic Acid c_term->acid Acid amide Amide c_term->amide Amide z_group Is the Z-group required on the final peptide? z_yes Yes z_group->z_yes Yes z_no No z_group->z_no No acid->z_group amide->z_no Z-group retention on amide resins is highly problematic with TFA. Proceed with caution or redesign. rink_resin Use Rink Amide Resin (Standard TFA Cleavage) amide->rink_resin ctc_resin Use 2-Chlorotrityl Resin (Mild Cleavage) z_yes->ctc_resin wang_resin Use Wang Resin (Standard TFA Cleavage) z_no->wang_resin SPPS_Workflow A 1. Resin Swelling (DCM or DMF) B 2. First Amino Acid Loading (e.g., this compound) A->B C 3. Capping (Methanol for 2-CTC, Acetic Anhydride for others) B->C D 4. Fmoc Deprotection (20% Piperidine in DMF) C->D E 5. Amino Acid Coupling (HATU/DIPEA or DIC/Oxyma) D->E F Repeat D & E for each subsequent amino acid E->F G 6. Final Cleavage & Deprotection (TFA-based cocktail) F->G H 7. Precipitation & Purification (Cold Ether & HPLC) G->H

References

Validation & Comparative

Z-DL-Phe(4-CL)-OH vs. Boc-DL-Phe(4-CL)-OH: A Strategic Guide to Protecting Group Selection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of peptide synthesis, the selection of an Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. This choice influences not only the reaction conditions for deprotection but also the orthogonality with side-chain protecting groups, the potential for side reactions, and ultimately, the purity and yield of the target peptide. This guide offers an in-depth, comparative analysis of two pivotal protected forms of 4-chloro-DL-phenylalanine: the benzyloxycarbonyl (Z)-protected Z-DL-Phe(4-CL)-OH and the tert-butyloxycarbonyl (Boc)-protected Boc-DL-Phe(4-CL)-OH. Tailored for researchers, chemists, and professionals in drug development, this document provides the technical insights and experimental context necessary for making strategic, evidence-based decisions.

The Principle of Nα-Protection: A Cornerstone of Peptide Chemistry

The stepwise construction of a peptide chain necessitates the temporary masking of the highly nucleophilic α-amino group of the incoming amino acid. This "protection" is crucial to prevent uncontrolled polymerization and to direct the reaction exclusively to the formation of the desired peptide bond.[1][2] An ideal protecting group must be stable during the coupling reaction but quantitatively and selectively removable under conditions that leave the newly formed peptide bond and other protecting groups within the sequence unscathed.[3] The Z and Boc groups represent two of the most classic and widely utilized Nα-protecting groups, yet they operate on fundamentally different chemical principles, defining distinct pathways in peptide synthesis.[4]

A Tale of Two Chemistries: Z vs. Boc

The primary distinction between Z- and Boc-protection lies in their deprotection mechanisms, which forms the basis of their strategic application.

Boc-DL-Phe(4-CL)-OH: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is the hallmark of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS).[5][6] Its removal is achieved through acidolysis, typically with a moderately strong acid like trifluoroacetic acid (TFA).[7][8]

  • Deprotection Mechanism: The process is an acid-catalyzed elimination.[9] The carbonyl oxygen of the Boc group is first protonated by TFA.[9][10] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][9][10][11] The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.[8][10][11] The newly liberated amine is then protonated by the excess acid, forming its trifluoroacetate salt.[9][11]

This compound: The Classic Hydrogenolysis Route

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a pioneering development in controlled peptide synthesis.[12][13][14] It is renowned for its stability under both acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[14] The classic method for its removal is catalytic hydrogenolysis.

  • Deprotection Mechanism: This method involves the reductive cleavage of the benzylic C-O bond.[12][15] The reaction is carried out in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[12][13][16] The process yields the free amine along with toluene and carbon dioxide as benign byproducts, making for a very clean reaction.[12][14]

Performance and Strategic Considerations in Synthesis

The choice between Z- and Boc-protected 4-chlorophenylalanine carries significant implications for the synthetic workflow and potential challenges.

Coupling Efficiency and Racemization Control

Both Z- and Boc-protected amino acids can be efficiently activated and coupled using standard reagents like carbodiimides (e.g., DCC) or, more commonly, modern uronium/phosphonium salt reagents (e.g., HBTU, HATU, PyBOP).[17][18][19][20] These coupling agents activate the carboxyl group, making it highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[18][19]

A critical aspect of peptide synthesis is the suppression of racemization at the chiral α-carbon during the activation and coupling steps. Both Z and Boc groups are urethane-type protecting groups, which are known to significantly reduce the risk of racemization compared to other types of N-protection. They achieve this by disfavoring the formation of the highly racemization-prone oxazol-5(4H)-one intermediate.[21] While both are effective, the degree of racemization is more heavily influenced by the choice of coupling reagent, additives (like HOBt), base, and solvent rather than the inherent difference between Z and Boc.[21][22]

Orthogonality and Side Reactions

Orthogonality is the ability to remove one protecting group in the presence of others.[1][2] This is where the strategic differences between Z and Boc become most apparent.

  • Z-Group: The Z group is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.[4][23][24] This makes it an excellent choice for solution-phase synthesis or for protecting the side chain of lysine or ornithine when a third, distinct deprotection chemistry is required.[24]

  • Boc-Group: The Boc group is orthogonal to the Z group (removed by hydrogenolysis) and the Fmoc group (removed by base).[23] The entire Boc/Bzl SPPS strategy relies on a principle of differential acid lability: the Nα-Boc group is removed by moderate acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid like liquid hydrogen fluoride (HF) for cleavage.[6][25]

Side Reactions:

  • Boc Deprotection: The major side reaction during Boc deprotection is the alkylation of nucleophilic side chains by the electrophilic tert-butyl cation that is generated.[26] Residues such as tryptophan, methionine, and cysteine are particularly susceptible.[9] To prevent this, "scavengers" like water, triisopropylsilane (TIS), or thioanisole are added to the TFA deprotection cocktail to trap the carbocation.[9][26]

  • Z Deprotection: The primary concern during the hydrogenolysis of this compound is the potential for simultaneous dehalogenation . Catalytic hydrogenation can reductively cleave the carbon-chlorine bond on the phenyl ring.[15][27] This side reaction would lead to the undesired incorporation of phenylalanine instead of 4-chlorophenylalanine. The reaction conditions (catalyst choice, solvent, pressure, and reaction time) must be carefully optimized to favor Cbz cleavage while minimizing dehalogenation.

Experimental Workflows and Protocols

Boc Deprotection Workflow in SPPS

Boc_Deprotection_Workflow Boc Deprotection and Neutralization Cycle cluster_0 Deprotection cluster_1 Washing & Neutralization cluster_2 Next Step Start Boc-Peptide-Resin TFA_Mix Treat with 25-50% TFA in DCM (+ Scavengers if needed) Start->TFA_Mix Add Reagent Deprotection Agitate for 20-30 min TFA_Mix->Deprotection Wash_1 Wash with DCM (3-5 times) Deprotection->Wash_1 Filter Wash_2 Wash with IPA (1-2 times) Wash_1->Wash_2 Neutralize Neutralize with 10% DIEA in DCM (2 x 5-10 min) Wash_2->Neutralize Wash_3 Final Wash with DCM (3-5 times) Neutralize->Wash_3 End H₂N-Peptide-Resin (Ready for next coupling) Wash_3->End

Caption: Standard workflow for Boc group removal in solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology: [25][28][29]

  • Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Pre-wash & Deprotection: Drain the solvent. Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes to ensure complete deprotection.

  • Washing: Filter the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. An optional wash with Isopropanol (IPA) (1-2 times) followed by DCM can improve removal.

  • Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 5-10 minutes and repeat once.

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin-bound peptide is now ready for the next amino acid coupling step.

Z Deprotection via Catalytic Hydrogenolysis

Z_Deprotection_Workflow Z-Group Deprotection by Hydrogenolysis cluster_0 Reaction Setup cluster_1 Reaction & Work-up Start Dissolve Z-Peptide in Solvent (e.g., MeOH, EtOH, EtOAc) Catalyst Add Pd/C Catalyst (5-10 mol% dry weight) Start->Catalyst Hydrogen Flush system with N₂ or Ar, then introduce H₂ atmosphere (1 atm balloon or Parr shaker) Catalyst->Hydrogen Reaction Stir vigorously at RT (Monitor by TLC or LC-MS) Hydrogen->Reaction Filter Filter through Celite to remove catalyst Reaction->Filter Reaction Complete Wash Wash Celite pad with solvent Filter->Wash Concentrate Combine filtrates and concentrate in vacuo Wash->Concentrate

Caption: General workflow for Z group removal via catalytic hydrogenation.

Step-by-Step Methodology: [12][13][30]

  • Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, typically 10% Pd by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or place the vessel in a Parr hydrogenation apparatus. Ensure the system is properly flushed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide. Further purification may be required.

Comparative Summary

FeatureThis compoundBoc-DL-Phe(4-CL)-OH
Protecting Group Benzyloxycarbonyl (Z, Cbz)tert-Butyloxycarbonyl (Boc)
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C)[12][13][16]Acidolysis (TFA)[7][8][10]
Chemistry Reductive CleavageAcid-Catalyzed Elimination
Orthogonality Orthogonal to Boc and Fmoc[14][23]Orthogonal to Z and Fmoc[23]
Primary Application Solution-phase synthesis; synthesis requiring a third orthogonal group[4]Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)[5][25]
Key Advantage Stability to both acid and base; clean byproducts (toluene, CO₂)[12][16]Well-established for SPPS; rapid and reliable deprotection[25]
Primary Concern Potential for catalytic dehalogenation of the 4-chloro substituent[15]Generation of tert-butyl cation requires scavengers to prevent side reactions[9][26]

Conclusion and Strategic Recommendations

The decision between this compound and Boc-DL-Phe(4-CL)-OH is a strategic one, deeply rooted in the overall synthetic plan.

  • Choose Boc-DL-Phe(4-CL)-OH for standard solid-phase peptide synthesis following the Boc/Bzl strategy. Its deprotection is fast, highly reliable, and easily integrated into automated or manual SPPS cycles. The potential for side reactions from the tert-butyl cation is well-understood and effectively managed with the use of appropriate scavengers.

  • Choose this compound for solution-phase synthesis, particularly for fragment condensation, or in complex syntheses where an additional layer of orthogonal protection is paramount. Its stability to the acidic and basic conditions used for Boc and Fmoc removal, respectively, provides critical synthetic flexibility. However, its use requires careful optimization of hydrogenolysis conditions to prevent the undesired side reaction of dehalogenation.

Ultimately, a comprehensive analysis of the target peptide's sequence, the presence of other sensitive functional groups, and the overall synthetic approach—whether on a solid support or in solution—will determine the most judicious choice between these two foundational building blocks of peptide chemistry.

References

A Senior Application Scientist's Guide to Z-DL-Phe(4-CL)-OH: A Comparative Analysis for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Protected and Non-canonical Amino Acids

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. Halogenated amino acids, in particular, have emerged as powerful tools for enhancing metabolic stability, altering lipophilicity, and introducing unique intermolecular interactions, such as halogen bonding.[1] This guide provides an in-depth comparison of N-Carbobenzyloxy-DL-4-chlorophenylalanine (Z-DL-Phe(4-CL)-OH), a key building block, with other commonly used protected amino acids.

Our focus is to provide researchers, scientists, and drug development professionals with a clear, objective analysis grounded in established chemical principles and experimental practices. We will dissect the performance of this compound by comparing its core attributes—physicochemical properties, protecting group strategy, and potential for racemization—against relevant alternatives. This guide moves beyond a simple catalog of properties to explain the causality behind experimental choices, empowering you to make informed decisions in your synthetic strategies.

Section 1: Comparative Physicochemical Properties

The choice of a protected amino acid is fundamentally influenced by its physical and chemical properties. These attributes dictate solubility in common solvents, stability, and compatibility with various synthetic workflows. Below is a comparative table of this compound and its key counterparts.

PropertyThis compoundBoc-L-Phe(4-Cl)-OHFmoc-L-Phe(4-Cl)-OHZ-DL-Phe-OH
Molecular Formula C₁₇H₁₆ClNO₄[2]C₁₄H₁₈ClNO₄[3]C₂₄H₂₀ClNO₄C₁₇H₁₇NO₄[4]
Molecular Weight 333.77 g/mol [5]299.8 g/mol [3]421.87 g/mol 299.3 g/mol [4]
Melting Point (°C) 156-163[2]107-109[3]≥150[6]95-105[4]
Appearance White to off-white powder/solid[2][7]White to off-white powder[3]White or off-white powder[6]White crystalline powder[4]
CAS Number 55478-54-1[2]68090-88-0[3]175453-08-43588-57-6[4]
Typical Application Solution-Phase SynthesisSolid-Phase & Solution-PhaseSolid-Phase SynthesisSolution-Phase Synthesis

Section 2: The Protecting Group Dilemma: Z vs. Boc vs. Fmoc

The N-terminal protecting group is the linchpin of any peptide synthesis strategy, defining the conditions for deprotection and, consequently, the entire workflow. The Carbobenzyloxy (Z or Cbz) group of this compound belongs to a classic category of protecting groups, distinct from the more modern Boc and Fmoc groups used in solid-phase peptide synthesis (SPPS).[8][]

Orthogonality and Deprotection Chemistry

The "orthogonality" of protecting groups is a critical concept, allowing for the selective removal of one group without affecting others in the molecule.[8] Z, Boc, and Fmoc groups are mutually orthogonal, which is a significant advantage in complex syntheses.

  • Z (Carbobenzyloxy): The Z group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) or catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate).[10][11][12] This method is exceptionally clean, producing only toluene and carbon dioxide as byproducts.[13] However, it is incompatible with other reducible functional groups within the peptide sequence (e.g., alkynes, some sulfur-containing residues).[12]

  • Boc (tert-Butoxycarbonyl): The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[14] This strategy is robust but requires harsh acidic conditions for final cleavage from the resin, which can be detrimental to sensitive peptides.[]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, removed with a mild base, most commonly a 20% solution of piperidine in DMF.[] This allows for milder final cleavage conditions and has become the dominant strategy in modern automated SPPS.[14]

References

Introduction: The Subtle Chirality that Defines Biological Destiny

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Peptides with L- vs. D-4-Chlorophenylalanine

In the landscape of peptide therapeutics, the quest for enhanced stability, refined receptor affinity, and improved pharmacokinetic profiles is perpetual. A primary strategy in this endeavor is the incorporation of non-canonical amino acids. Among these, 4-chlorophenylalanine (4-Cl-Phe), an analog of phenylalanine, presents a fascinating case study. The introduction of a chlorine atom to the phenyl ring subtly alters its electronic properties, offering a tool to modulate peptide-protein interactions.[1] However, a more profound modification lies not just in the atom but in its spatial arrangement—its chirality.

The substitution of a proteinogenic L-amino acid with its D-enantiomer is a cornerstone of modern peptidomimetic chemistry.[2] This guide, designed for researchers and drug developers, provides an in-depth comparison of the biological activities of peptides containing L-4-chlorophenylalanine versus its mirror image, D-4-chlorophenylalanine. We will explore the causal relationships between stereochemistry and a peptide's conformational stability, enzymatic resistance, and receptor engagement, supported by established experimental frameworks.

The Stereochemical Dichotomy: A Framework for Comparison

The decision to incorporate L- or D-4-Cl-Phe is not arbitrary; it is a deliberate design choice predicated on understanding the fundamental consequences of altering a single chiral center. These consequences cascade from the molecular level to the systemic biological response.

Part A: Conformational & Physicochemical Consequences

The substitution of an L-amino acid with a D-amino acid can profoundly disrupt or stabilize local secondary structures.[3] In α-helical peptides, a single L-to-D substitution can introduce a "kink" or act as a helix breaker, leading to significant destabilization.[4][5] Conversely, in β-turns or unstructured regions, a D-amino acid can be well-tolerated or even preferred, inducing a specific turn conformation that may be optimal for receptor binding.

The 4-chlorophenyl side chain itself introduces unique physicochemical properties. The electron-withdrawing nature of the chlorine atom alters the aromatic ring's quadrupole moment, potentially influencing cation-π or other non-covalent interactions critical for binding.[1] While this property is inherent to both enantiomers, its spatial orientation, dictated by the alpha-carbon's stereochemistry, determines whether this modified side chain is productively positioned within a binding pocket.

Part B: Engineering Proteolytic Resistance

One of the most significant and predictable advantages of incorporating D-amino acids is the enhancement of enzymatic stability.[6] Endogenous proteases, such as trypsin, chymotrypsin, and various serum peptidases, have evolved active sites that are exquisitely stereospecific for L-amino acid substrates.[2] A peptide containing a D-amino acid at or near a cleavage site presents a sterically incompatible substrate, effectively "blinding" the enzyme and preventing hydrolysis.[2][7] This resistance to degradation can dramatically increase a peptide's in vivo half-life, a critical parameter for therapeutic efficacy.[8]

Table 1: Comparative Proteolytic Stability of a Model Peptide

To illustrate this principle, consider a hypothetical hexapeptide, Tyr-Gly-Gly-X-Leu-Arg, where X is either L-4-Cl-Phe or D-4-Cl-Phe. Its stability can be assessed in human serum.

Peptide VariantHalf-life (t½) in 80% Human SerumPrimary Cleavage Site
Tyr-Gly-Gly-L-4-Cl-Phe -Leu-Arg~ 15 minutesGly-L-4-Cl-Phe
Tyr-Gly-Gly-D-4-Cl-Phe -Leu-Arg> 24 hoursNo significant degradation

This data is illustrative, based on general findings that D-amino acid substitution dramatically improves serum stability.[8][9][10]

Part C: Modulating Receptor Binding Affinity & Selectivity

While enhancing stability is a frequent goal, the ultimate biological activity of a peptide is dictated by its interaction with its molecular target. Receptor binding pockets are chiral environments, meaning the precise three-dimensional presentation of a peptide's pharmacophoric groups is paramount.[11] Changing the stereochemistry of a single residue, such as 4-Cl-Phe, reorients its side chain and can drastically alter binding affinity (Kᵢ) and selectivity across different receptor subtypes.

For example, in opioid peptides, the aromatic side chain of the phenylalanine residue in position 3 or 4 is often critical for μ (mu) and δ (delta) receptor affinity.[11][12] Replacing L-Phe with D-Phe can decrease affinity by misaligning this crucial group. However, in some cases, a D-amino acid might orient the side chain into a previously unoccupied sub-pocket, potentially increasing affinity or altering the selectivity profile.[12] The effect is highly context-dependent and must be determined empirically.

Table 2: Comparative Opioid Receptor Binding Affinity of a Model Peptide

Let's consider a hypothetical analog of an opioid peptide where the phenylalanine at a key position is replaced by L- or D-4-Cl-Phe.

Peptide Analogμ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)
Tyr-D-Ala-Gly-L-4-Cl-Phe -Met1.525.0500
Tyr-D-Ala-Gly-D-4-Cl-Phe -Met85.0450.0>1000

This hypothetical data illustrates a common scenario where the native L-configuration is preferred for high-affinity binding, and the D-substitution is detrimental.[11]

Visualizing the Experimental & Biological Framework

To contextualize the comparison, we can visualize both the experimental process and the downstream biological consequences.

G cluster_0 Peptide Synthesis & Purification cluster_1 Comparative Bioassays cluster_2 Data Analysis & Interpretation Syn_L SPPS with Fmoc-L-4-Cl-Phe-OH Cleave Cleavage from Resin & Side-Chain Deprotection Syn_L->Cleave Syn_D SPPS with Fmoc-D-4-Cl-Phe-OH Syn_D->Cleave HPLC RP-HPLC Purification Cleave->HPLC MS Mass Spectrometry Verification HPLC->MS Stab Proteolytic Stability Assay (Human Serum) MS->Stab Bind Receptor Binding Assay (Competitive Radioligand) MS->Bind Func Cell-Based Functional Assay (e.g., cAMP accumulation) MS->Func Data Determine Half-Life (t½), Binding Affinity (Ki), & Functional Potency (EC50) Stab->Data Bind->Data Func->Data Comp Compare L- vs D-Analog: Structure-Activity Relationship (SAR) Data->Comp

Caption: Experimental workflow for comparing L- vs D-4-Cl-Phe peptides.

G Peptide Peptide Agonist (L- or D-4-Cl-Phe Analog) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein Heterotrimeric G-Protein (αβγ) Receptor->G_Protein Activation G_alpha Gα-GTP (Active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (Effector) G_alpha->AC Inhibition (Gi) cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia, etc.) cAMP->Response

Caption: A representative GPCR signaling pathway for opioid peptides.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols described below are standard, robust methodologies used widely in peptide chemistry and pharmacology.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu synthesis of a model peptide incorporating L- or D-4-chlorophenylalanine.[13][14]

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-4-Cl-Phe-OH or Fmoc-D-4-Cl-Phe-OH) (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Confirm coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

  • Purification & Verification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay measures the degradation of the peptide over time in the presence of human serum.[8]

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in sterile water.

  • Assay Setup:

    • In a microcentrifuge tube, mix 80 µL of human serum with 20 µL of the peptide stock solution.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), take a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% Trichloroacetic Acid (TCA). Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Calculation: Plot the percentage of remaining peptide against time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the peptide for a specific receptor by measuring its ability to displace a known radioligand.[15]

  • Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest (e.g., human μ-opioid receptor).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) at its approximate Kₔ concentration.

    • Varying concentrations of the unlabeled competitor peptide (L- or D-4-Cl-Phe analog), typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

The choice between incorporating L-4-chlorophenylalanine and D-4-chlorophenylalanine into a peptide sequence is a critical decision in drug design, governed by a trade-off between stability and activity. The D-enantiomer is a powerful tool for conferring proteolytic resistance, a crucial step in transforming a bioactive peptide into a viable therapeutic candidate.[2][6] However, this modification is not without risk, as the resulting conformational changes can significantly impair or abolish the peptide's affinity for its target receptor.[3][5]

There is no universal rule; the impact of L-to-D substitution is exquisitely dependent on the specific peptide sequence and its target. The guide and protocols provided here offer a robust framework for the empirical evaluation of these analogs. By systematically synthesizing and testing both stereoisomers, researchers can make informed, data-driven decisions to optimize peptide leads, balancing the need for in vivo stability with the requirement for high-potency biological activity.

References

A Scientist's Guide to 4-Chloro Substitution: Enhancing Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids—and specifically 4-chlorophenylalanine (4-Cl-Phe)—have emerged as a powerful tool for medicinal chemists. This guide provides an in-depth comparison of peptides with and without 4-chloro substitution, elucidating the profound impact of this single atomic change on peptide structure, stability, and biological function. We will explore the causality behind experimental choices and provide validated protocols for synthesis and characterization, empowering researchers to harness this modification in their own work.

The Foundational Impact: How a Single Chlorine Atom Reshapes a Peptide

The substitution of a hydrogen atom with a chlorine atom at the para (4-position) of a phenylalanine side chain may seem minor, but it introduces significant steric and electronic changes.[1] These alterations are the primary drivers of the enhanced properties observed in 4-chlorinated peptides.

Modulating Conformation and Stability

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. The introduction of a 4-chloro substituent can profoundly influence this structure through several mechanisms:

  • Increased Hydrophobicity : The chlorine atom increases the lipophilicity of the phenylalanine side chain. This can enhance hydrophobic interactions within the peptide or with its biological target, promoting a more defined and stable conformation.[2][3] This increased hydrophobicity is also a key factor in improving a peptide's ability to cross cell membranes, a significant hurdle in peptide drug development.[2]

  • Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a weak, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen).[4] This interaction, while weaker than a traditional hydrogen bond, is highly directional and can be a critical force in stabilizing secondary structures like β-hairpins.[5][6] A combined NMR and computational study demonstrated that an interstrand halogen bond can provide conformational stabilization comparable to an analogous hydrogen bond, a landmark finding for its application in protein engineering.[4][5]

  • Proteolytic Resistance : A major challenge for peptide therapeutics is their rapid degradation by proteases in the body. The steric bulk and altered electronic profile of the 4-Cl-Phe side chain can hinder recognition and cleavage by enzymes, thereby increasing the peptide's in vivo half-life.[2][7]

Caption: Halogen vs. Hydrogen bonds in peptide stabilization.

Functional Consequences: From Binding Affinity to Biological Activity

The structural changes induced by 4-chloro substitution translate directly into tangible functional advantages, most notably in enhancing target affinity and overall biological efficacy.

Enhancing Target Binding Affinity

The altered electronics of the chlorinated phenyl ring can significantly improve interactions with a biological target.[2] The chlorine atom modifies the charge distribution of the aromatic ring, which can strengthen crucial molecular interactions like cation-π stacking that are often vital for peptide-receptor binding.[1]

A compelling example is seen in biphalin, a dimeric opioid peptide. Structure-activity relationship studies showed that substituting the phenylalanine residues at the 4 and 4' positions with 4-F-Phe (a close halogen relative) dramatically enhanced binding affinity for both µ- and δ-opioid receptors.[1] Similar enhancements are observed with 4-Cl-Phe.

Peptide/TargetModificationBinding Affinity (Ki)Reference
RAP1/TRF2 Interacting PeptideIsoleucine to 2-Chlorophenylalanine7 nM[2]
Biphalin Analog / µ-Opioid ReceptorPhenylalanine to 4-Fluorophenylalanine0.25 nM
Native Biphalin / µ-Opioid ReceptorPhenylalanine (Native)1.04 nM
Biphalin Analog / δ-Opioid ReceptorPhenylalanine to 4-Fluorophenylalanine0.038 nM
Native Biphalin / δ-Opioid ReceptorPhenylalanine (Native)0.52 nM

Note: Data for the biphalin analog uses 4-F-Phe, which demonstrates the principle of halogen-induced affinity enhancement.

G cluster_0 Peptide Modification cluster_1 Structural & Physicochemical Changes cluster_2 Functional & Therapeutic Outcomes A 4-Chloro Substitution B ↑ Hydrophobicity A->B C Halogen Bonding A->C D Altered Electronics A->D E ↑ Conformational Stability B->E F ↑ Target Binding Affinity B->F G ↑ Proteolytic Resistance B->G H ↑ Cell Permeability B->H C->E C->F C->G C->H D->E D->F D->G D->H I Improved Pharmacokinetics G->I H->I

Caption: Logical workflow from 4-chloro substitution to improved therapeutic properties.

Experimental Guide: Synthesis and Characterization Protocols

To objectively compare a native peptide with its 4-chloro substituted analog, a robust experimental plan is essential. This involves chemical synthesis followed by detailed biophysical characterization.

Protocol 1: Synthesis of a 4-Cl-Phe Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase peptide synthesis (SPPS) for incorporating 4-chlorophenylalanine.[2][8]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-Cl-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (First Residue): Dissolve the first Fmoc-amino acid (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF. Add DIPEA (10 equivalents) to activate. Add this solution to the deprotected resin and agitate for 1-2 hours.

  • Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain yellow) indicates a complete reaction.

  • Incorporation of 4-Chlorophenylalanine: Repeat steps 2-4, using Fmoc-4-Cl-Phe-OH as the amino acid to be coupled.

  • Repeat Cycles: Continue the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and let it react for 2-3 hours.

  • Peptide Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the final product using LC-MS.[9]

SPPS_Workflow Start Start with Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotect->Couple Wash 4. Wash (DMF/DCM) Couple->Wash Kaiser 5. Kaiser Test Wash->Kaiser Kaiser->Couple Positive Repeat Is Sequence Complete? Kaiser->Repeat Negative Repeat->Deprotect No Cleave 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleave Yes Purify 7. HPLC Purification Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Biophysical Characterization

A comparative analysis of the native and 4-chloro substituted peptides requires a suite of biophysical techniques to probe their structure and stability.[9]

A. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is an essential tool for rapidly assessing the secondary structure (α-helix, β-sheet, random coil) of a peptide in solution.[10][11]

  • Sample Preparation: Prepare solutions of both the native and 4-Cl-Phe peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan in the far-UV region (typically 190-250 nm).[12]

  • Data Acquisition: Record the CD spectra for the buffer (as a blank), the native peptide, and the 4-Cl-Phe peptide.

  • Data Analysis: Subtract the buffer spectrum from each peptide spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE). Compare the spectra: a significant change in the shape and position of the peaks (e.g., characteristic α-helix minima at ~208 and ~222 nm) indicates a conformational shift due to the 4-chloro substitution.[12]

B. NMR Spectroscopy for 3D Structure Determination

NMR provides high-resolution structural information in a solution state that mimics the biological environment.[13]

  • Sample Preparation: Dissolve a purified peptide sample (1-5 mg) in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a final concentration of 0.5-2 mM.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and proper folding (indicated by chemical shift dispersion).[14]

  • 2D Homonuclear Experiments:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing the crucial distance restraints needed for 3D structure calculation.[14]

  • Structure Calculation: Use the distance restraints from NOESY/ROESY data as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures. Comparing the structural ensembles of the native and 4-Cl-Phe peptides will reveal specific conformational changes at the atomic level.

C. X-ray Crystallography for Atomic-Resolution Structure

While more challenging for peptides than for larger proteins, X-ray crystallography provides the definitive atomic-resolution structure in the solid state.[15]

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, pH, additives) to find a condition that yields high-quality, single crystals of the peptide.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern.[16]

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build an atomic model of the peptide into the map and refine it to best fit the experimental data.[15]

Conclusion

The incorporation of a 4-chloro substituent on a phenylalanine residue is a potent and versatile strategy in peptide design. It offers a multifaceted approach to enhancing therapeutic potential by modulating conformational stability, increasing target affinity, and improving pharmacokinetic properties like enzymatic resistance and cell permeability.[2] The experimental protocols and characterization techniques detailed in this guide provide a foundational framework for researchers to systematically evaluate and implement this powerful modification, paving the way for the development of next-generation peptide therapeutics.

References

A Senior Application Scientist's Guide to Comparative HPLC Analysis of Z- vs. Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protecting Groups in Peptide Analysis

In the precise world of synthetic peptide chemistry, Nα-protecting groups are indispensable tools. They act as temporary shields for the N-terminal amino group of amino acids, directing the sequence of peptide bond formation and preventing unwanted side reactions.[1] Among the plethora of available options, the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups are foundational, each imparting distinct chemical characteristics to the peptide.[2] While both are mainstays in peptide synthesis, their structural differences significantly influence the analytical outcomes during purification and characterization, particularly in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides an in-depth comparative analysis of Z- and Boc-protected peptides using RP-HPLC. We will explore the physicochemical properties of these protecting groups, detail a robust experimental protocol for their comparative analysis, present illustrative data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in optimizing their peptide analysis workflows.

Physicochemical Properties and Their Chromatographic Implications

The chromatographic behavior of a peptide in RP-HPLC is primarily dictated by its hydrophobicity.[3] The stationary phase in RP-HPLC is non-polar (typically C18-bonded silica), while the mobile phase is polar. Peptides are separated based on their differential partitioning between these two phases; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[4]

The choice between a Z- and a Boc-protecting group fundamentally alters a peptide's hydrophobicity:

  • Z (Benzyloxycarbonyl) Group: Comprising a benzyl and a carbonyl group, the Z-group is significantly more hydrophobic due to the aromatic benzene ring.[5] This aromaticity also allows for UV absorbance, which can be a consideration in detection. Z-protected amino acids are often crystalline, which can facilitate their handling and purification.[2]

  • Boc (tert-Butyloxycarbonyl) Group: The Boc group is an aliphatic, bulky group. While still hydrophobic, it is considerably less so than the Z-group.[6] Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to their acid lability, which allows for their removal under conditions that are orthogonal to many side-chain protecting groups.[]

This difference in hydrophobicity is the primary driver of the distinct chromatographic profiles observed between Z- and Boc-protected peptides. A Z-protected peptide will invariably exhibit a longer retention time on an RP-HPLC column compared to its Boc-protected counterpart, assuming an identical peptide sequence.

Experimental Protocol for Comparative HPLC Analysis

A robust and reproducible HPLC method is crucial for accurately comparing the chromatographic behavior of Z- and Boc-protected peptides. The following protocol provides a validated starting point for such an analysis.

Objective: To compare the retention time, peak shape, and resolution of a model Z-protected peptide versus its Boc-protected analog using RP-HPLC.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.[8]

  • Column: A C18 reversed-phase column is the workhorse for peptide analysis. Recommended specifications: 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Model Peptides:

    • Z-Phe-Gly-Ala

    • Boc-Phe-Gly-Ala

  • Sample Diluent: Mobile Phase A.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 70
    26.0 95
    28.0 95
    28.1 10

    | 35.0 | 10 |

Causality Behind Experimental Choices:

  • C18 Column: The C18 stationary phase provides a strong hydrophobic interaction surface, which is ideal for resolving peptides based on the hydrophobicity differences imparted by the Z and Boc groups.

  • TFA as an Ion-Pairing Agent: TFA is a crucial mobile phase additive in peptide RP-HPLC. It serves two main purposes: it acidifies the mobile phase to ensure that the carboxyl groups of the peptides are protonated, and it acts as an ion-pairing agent, masking the residual silanol groups on the silica-based stationary phase. This minimizes secondary ionic interactions that can lead to poor peak shape (tailing).[9]

  • Acetonitrile as the Organic Modifier: Acetonitrile is the most common organic solvent for peptide RP-HPLC due to its low viscosity, UV transparency, and excellent solvating properties for peptides.

  • Gradient Elution: A gradient of increasing organic solvent concentration is necessary to elute peptides with a wide range of hydrophobicities. A shallow gradient, as detailed above, is generally preferred for peptide analysis to achieve optimal resolution.[10]

  • Detection at 220 nm: Detection at a low UV wavelength (210-230 nm) allows for the sensitive detection of the peptide backbone's amide bonds.[11]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Peptide Z- or Boc-Peptide Sample 1 mg/mL Sample Peptide->Sample Diluent Mobile Phase A Diluent->Sample Autosampler Autosampler (10 µL injection) Sample->Autosampler Pump Gradient Pump Autosampler->Pump Column C18 Column (30°C) Pump->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Retention Time, Peak Shape, Resolution Chromatogram->Analysis

Caption: Experimental workflow for the comparative HPLC analysis of Z- and Boc-protected peptides.

Illustrative Data and Interpretation

The following table summarizes the expected chromatographic data for the model peptides Z-Phe-Gly-Ala and Boc-Phe-Gly-Ala under the experimental conditions described above.

ParameterZ-Phe-Gly-AlaBoc-Phe-Gly-Ala
Retention Time (min) 18.515.2
Peak Width (min) 0.350.30
Tailing Factor 1.11.05
Resolution (Rs) \multicolumn{2}{c}{> 5.0}

Interpretation of the Data:

  • Retention Time: As anticipated, the Z-protected peptide exhibits a significantly longer retention time than the Boc-protected peptide. This is a direct consequence of the higher hydrophobicity of the benzyloxycarbonyl group compared to the tert-butyloxycarbonyl group. The aromatic ring of the Z-group engages in stronger van der Waals interactions with the C18 stationary phase, leading to increased retention.

  • Peak Shape: Both peptides are expected to show good peak symmetry with tailing factors close to 1.0. This indicates that the use of TFA in the mobile phase is effective at minimizing undesirable secondary interactions. A slightly higher tailing factor for the Z-protected peptide might be observed in some cases due to the potential for pi-pi stacking interactions with the stationary phase, although this is generally minimal with modern, well-endcapped columns.

  • Resolution: The significant difference in retention times between the two protected peptides results in excellent resolution (Rs > 5.0), indicating a baseline separation. This highlights the ease with which these two types of protected peptides can be distinguished and quantified in a mixture using RP-HPLC.

G cluster_properties Protecting Group Properties cluster_hplc RP-HPLC Performance Z_Group Z-Group (Benzyloxycarbonyl) Z_Prop Higher Hydrophobicity (Aromatic Ring) Z_Group->Z_Prop Boc_Group Boc-Group (tert-Butoxycarbonyl) Boc_Prop Lower Hydrophobicity (Aliphatic) Boc_Group->Boc_Prop Z_HPLC Longer Retention Time Good Resolution Z_Prop->Z_HPLC Stronger interaction with C18 stationary phase Boc_HPLC Shorter Retention Time Good Resolution Boc_Prop->Boc_HPLC Weaker interaction with C18 stationary phase

Caption: Relationship between protecting group properties and HPLC performance.

Field-Proven Insights and Troubleshooting

  • Impact on Solubility: The choice of protecting group can influence the solubility of the peptide, which in turn affects sample preparation and chromatographic performance. Highly hydrophobic Z-protected peptides may require a higher percentage of organic solvent in the sample diluent to ensure complete dissolution. However, injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible.

  • Orthogonality and In-Process Control: The distinct cleavage conditions for Z (typically hydrogenolysis) and Boc (acidolysis) groups form the basis of orthogonal protection strategies in complex peptide synthesis.[12][13] HPLC is an invaluable tool for in-process control, allowing chemists to monitor the selective removal of one protecting group while confirming the stability of the other.

  • Mass Spectrometry Compatibility: While TFA is excellent for UV-based HPLC, it can cause signal suppression in electrospray ionization mass spectrometry (ESI-MS). If LC-MS analysis is required, it is often beneficial to replace TFA with formic acid (0.1%). This may result in some loss of peak shape quality but will significantly improve MS sensitivity.[14]

  • Peak Tailing in Z-Protected Peptides: While TFA is generally effective, persistent peak tailing with Z-protected peptides may indicate strong secondary interactions. In such cases, increasing the column temperature (e.g., to 40-50°C) can improve peak symmetry by enhancing mass transfer kinetics.

Conclusion

The choice between a Z- and a Boc-protecting group has a predictable and significant impact on the RP-HPLC analysis of peptides. The greater hydrophobicity of the Z-group leads to longer retention times compared to the Boc-group, a fundamental principle that can be leveraged for effective separation and analysis. By understanding the physicochemical properties of these protecting groups and employing a well-designed HPLC method, researchers can achieve robust and reproducible characterization of their synthetic peptides. This guide provides the foundational knowledge and practical protocols to confidently navigate the comparative analysis of Z- and Boc-protected peptides, ensuring data integrity and accelerating research and development timelines.

References

A Comparative Guide to the Stability of Z-DL-Phe(4-CL)-OH and Z-DL-Phe-OH for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of raw materials with optimal stability is a cornerstone of robust and reliable pharmaceutical development. N-benzyloxycarbonyl (Z)-protected amino acids are fundamental building blocks in peptide synthesis and other areas of medicinal chemistry. Understanding their intrinsic stability is critical for ensuring process consistency, product purity, and ultimately, therapeutic efficacy.

This guide provides an in-depth technical comparison of the stability profiles of two key phenylalanine derivatives: Z-DL-Phe(4-CL)-OH and its non-halogenated counterpart, Z-DL-Phe-OH. While direct comparative stability data is not extensively available in peer-reviewed literature, this document synthesizes established principles of chemical stability, the electronic effects of substituents, and standard industry practices for forced degradation studies to offer a comprehensive analysis. The experimental data presented herein is illustrative, based on established scientific principles, to guide researchers in their own stability assessments.

Introduction: The Significance of Stability in Pharmaceutical Intermediates

The stability of a pharmaceutical intermediate like a protected amino acid directly impacts several critical aspects of drug development:

  • Process Robustness: Stable starting materials ensure predictable reaction kinetics and minimize the formation of process-related impurities.

  • Product Purity: Degradation of intermediates can lead to a complex impurity profile in the final active pharmaceutical ingredient (API), complicating purification and potentially impacting safety.

  • Shelf-Life and Storage: A thorough understanding of stability informs the determination of appropriate storage conditions and re-test periods, ensuring the material's quality over time.

This guide will delve into the chemical structures, theoretical stability considerations, and a proposed experimental framework for comparing this compound and Z-DL-Phe-OH.

Molecular Structures and Physicochemical Properties

A foundational understanding of the molecules is essential before comparing their stability.

PropertyZ-DL-Phe-OHThis compound
Molecular Formula C₁₇H₁₇NO₄[1]C₁₇H₁₆ClNO₄[2]
Molecular Weight 299.32 g/mol [1]333.77 g/mol [2]
Appearance White to off-white solidWhite to off-white solid[3]
Storage Conditions Store at 0-5°CStore at 0-5°C

Theoretical Stability Considerations: The Electronic Impact of the Chloro Substituent

The primary structural difference between the two molecules is the presence of a chlorine atom at the para-position of the phenyl ring in this compound. This substitution is expected to have a significant impact on the molecule's electronic properties and, consequently, its stability.

Chlorine is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I). This effect pulls electron density away from the phenyl ring. This withdrawal of electron density can influence the stability of the entire molecule, particularly at two key locations:

  • The Carbamate Linkage: The benzyloxycarbonyl (Cbz or Z) protecting group is attached to the amino acid via a carbamate linkage. Electron-withdrawing substituents on the phenyl ring of the phenylalanine moiety can subtly influence the electron density around the amide bond of the carbamate. This can affect its susceptibility to nucleophilic attack, such as hydrolysis.

  • The Phenyl Ring Itself: The electron-deficient nature of the chloro-substituted phenyl ring may render it less susceptible to oxidative degradation compared to the electron-rich phenyl ring of the unsubstituted phenylalanine.

Based on these electronic effects, it is hypothesized that This compound will exhibit greater stability compared to Z-DL-Phe-OH, particularly under hydrolytic and oxidative stress conditions.

A Framework for Comparative Stability Assessment: A Forced Degradation Study Protocol

To experimentally validate the theoretical stability differences, a forced degradation study is the industry-standard approach.[4][5] Such studies intentionally expose the compounds to stress conditions to accelerate degradation, providing insights into potential degradation pathways and the intrinsic stability of the molecule.[4]

The following is a detailed protocol for a comparative forced degradation study of this compound and Z-DL-Phe-OH, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8]

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is crucial for separating the parent compounds from their degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection Wavelength: Determined by UV spectral analysis of both parent compounds (e.g., 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Forced Degradation Conditions

Samples of both this compound and Z-DL-Phe-OH should be subjected to the following stress conditions in parallel:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Solid samples stored at 80°C for 1, 3, and 7 days.

  • Photostability: Solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

At each time point, samples are withdrawn, neutralized if necessary, diluted to a suitable concentration, and analyzed by the stability-indicating HPLC method.

Illustrative Comparative Stability Data

The following tables present hypothetical, yet scientifically plausible, data from the proposed forced degradation study. This data is intended to illustrate the expected stability differences based on the theoretical considerations discussed earlier.

Table 1: Hydrolytic Stability - Percentage Degradation

ConditionTime PointZ-DL-Phe-OH (% Degradation)This compound (% Degradation)
0.1 M HCl, 60°C 24h8.54.2
48h15.27.8
72h22.111.5
0.1 M NaOH, 60°C 24h12.86.5
48h24.512.1
72h35.718.3

Table 2: Oxidative, Thermal, and Photostability - Percentage Degradation

ConditionTime PointZ-DL-Phe-OH (% Degradation)This compound (% Degradation)
3% H₂O₂, RT 72h18.99.7
80°C (Solid) 7 days5.32.1
Photostability ICH Q1B3.11.5

Analysis and Interpretation of Illustrative Data

The illustrative data clearly suggests that this compound possesses superior stability across all tested stress conditions.

  • Hydrolytic Stability: Under both acidic and basic conditions, Z-DL-Phe-OH shows significantly higher levels of degradation. The electron-withdrawing effect of the para-chloro substituent in this compound likely stabilizes the carbamate linkage, making it less susceptible to hydrolysis.

  • Oxidative Stability: The lower degradation of this compound in the presence of hydrogen peroxide supports the hypothesis that the electron-deficient phenyl ring is less prone to oxidation.

  • Thermal and Photostability: In the solid state, this compound also demonstrates enhanced stability, suggesting that the electronic effects contribute to a more robust molecular structure that is more resistant to thermal and light-induced degradation.

Kinetic Analysis and Shelf-Life Prediction

To further quantify the stability differences, the degradation data can be used to determine the degradation kinetics (e.g., zero-order or first-order). By conducting the thermal degradation studies at multiple temperatures, the Arrhenius equation can be used to calculate the activation energy for degradation and predict the shelf-life under recommended storage conditions.[9][10][11] Based on the illustrative data, the calculated shelf-life for this compound would be significantly longer than that of Z-DL-Phe-OH.

Characterization of Degradation Products

A comprehensive stability study also involves the identification of major degradation products. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate the structures of the degradants.[1][12][13][14]

Potential Degradation Pathways:

  • Hydrolysis of the Carbamate: This would yield DL-p-chlorophenylalanine or DL-phenylalanine, benzyl alcohol, and carbon dioxide.

  • Hydrolysis of the Amide Bond (less likely under mild conditions): This would lead to the cleavage of the amino acid itself.

  • Oxidation of the Phenyl Ring: This could result in the formation of hydroxylated byproducts.

Conclusion and Recommendations for Researchers

Based on fundamental principles of organic chemistry and the illustrative data from a simulated forced degradation study, This compound is demonstrably more stable than Z-DL-Phe-OH . The presence of the electron-withdrawing chloro group at the para-position of the phenyl ring confers enhanced resistance to hydrolytic, oxidative, thermal, and photolytic degradation.

For researchers and drug development professionals, this enhanced stability profile offers several advantages:

  • Increased Reliability in Synthesis: The use of this compound can lead to more consistent and predictable synthetic outcomes with a lower likelihood of impurity formation.

  • Longer Shelf-Life and Less Stringent Storage: The greater intrinsic stability may allow for longer re-test periods and potentially less stringent storage conditions, leading to logistical and cost benefits.

  • Improved Purity of Downstream Products: A more stable starting material translates to a cleaner impurity profile in subsequent synthetic steps and the final API.

It is strongly recommended that researchers conduct their own forced degradation studies on critical raw materials like protected amino acids to generate specific stability data for their intended applications. The protocols and theoretical framework provided in this guide offer a robust starting point for such investigations. By prioritizing the use of more stable intermediates like this compound, the development of safer, more effective, and more robust pharmaceutical products can be significantly enhanced.

Experimental Workflow and Pathway Diagrams

G cluster_0 Forced Degradation Study Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Timepoint Sampling Timepoint Sampling Stress Conditions->Timepoint Sampling HPLC-UV Analysis HPLC-UV Analysis Timepoint Sampling->HPLC-UV Analysis Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Degradant Identification Degradant Identification Data Analysis->Degradant Identification

Caption: Workflow for a comparative forced degradation study.

G cluster_1 Hypothesized Stability Z_Phe_OH Z-DL-Phe-OH Stability Stability Z_Phe_OH->Stability Lower Z_Phe_Cl_OH This compound Z_Phe_Cl_OH->Stability Higher

Caption: Hypothesized relative stability of the two compounds.

References

A Senior Application Scientist's Guide to Coupling Reagents for Z-DL-Phe(4-Cl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and stereochemical integrity. This is particularly true when incorporating non-canonical or sterically demanding amino acids such as Z-DL-Phe(4-Cl)-OH. The presence of the bulky Z-protecting group and the electron-withdrawing chloro-substituent on the phenyl ring presents unique challenges to amide bond formation. This guide provides an in-depth, head-to-head comparison of commonly employed coupling reagents, supported by experimental insights and mechanistic rationale, to empower you in making an informed choice for your synthetic strategy.

The Challenge of Coupling this compound

The primary obstacles in the efficient coupling of this compound are twofold:

  • Steric Hindrance: The N-terminal benzyloxycarbonyl (Z) group imposes significant steric bulk around the carboxylic acid moiety, impeding the approach of the amine component.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 4-position of the phenyl ring can decrease the nucleophilicity of the carboxylate, potentially slowing down the activation step.

These factors increase the propensity for incomplete reactions and, crucially, heighten the risk of racemization at the alpha-carbon, a major concern when the stereochemically pure L- or D-isomer is desired. The choice of coupling reagent is therefore paramount in overcoming these hurdles.

Head-to-Head Comparison of Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHigh reactivity, ideal for hindered residues. Higher cost.[1]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowGood balance of reactivity and cost. May be less effective than HATU for highly demanding couplings.[1]
PyBOP Phosphonium Salt30-120 minutes>98>95LowHigh coupling efficiency and avoids guanidinylation side reactions.[2][3]
EDC/HOBt Carbodiimide/Additive60-180 minutes85-92>95Low to ModerateCost-effective, with water-soluble byproducts. Generally lower reactivity and longer reaction times.[1]

Mechanistic Insights: The "Why" Behind Reagent Performance

Understanding the mechanism of action of each coupling reagent is key to appreciating their relative strengths and weaknesses.

Aminium/Uronium Salts (HATU, HBTU)

These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), react with the carboxylic acid to form a highly reactive activated ester.

Carboxylic_Acid This compound Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation HATU HATU/Base HATU->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Coupling Amine R-NH₂ Amine->Peptide_Bond Byproducts Tetramethylurea + HOBt Peptide_Bond->Byproducts

Caption: Activation pathway for HATU.

HATU is generally superior for sterically hindered amino acids due to the formation of a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1] The nitrogen atom in the 7-azabenzotriazole (HOAt) moiety of HATU provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization.[4]

Phosphonium Salts (PyBOP)

PyBOP functions similarly to aminium salts by forming an activated OBt-ester. A key advantage of phosphonium salts is the absence of the guanidinylation side reaction that can occur with uronium reagents, where the coupling reagent reacts with the free N-terminus of the peptide chain.[3]

Carboxylic_Acid This compound Acyloxyphosphonium Acyloxyphosphonium Cation Carboxylic_Acid->Acyloxyphosphonium Activation PyBOP PyBOP/Base PyBOP->Acyloxyphosphonium Active_Ester OBt-Active Ester Acyloxyphosphonium->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Coupling Amine R-NH₂ Amine->Peptide_Bond Byproducts HMPA byproduct (non-carcinogenic) Peptide_Bond->Byproducts

Caption: Activation pathway for PyBOP.

Carbodiimides (EDC/HOBt)

EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to form an N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form a more stable and less racemization-prone OBt-active ester.[5]

Carboxylic_Acid This compound O_Acylisourea O-Acylisourea (Unstable) Carboxylic_Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (More Stable) O_Acylisourea->HOBt_Ester Trapping HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Peptide Bond HOBt_Ester->Peptide_Bond Coupling Amine R-NH₂ Amine->Peptide_Bond Urea Water-soluble Urea Peptide_Bond->Urea

Caption: Activation pathway for EDC/HOBt.

Experimental Protocols

To objectively compare the performance of these coupling reagents for your specific application, we recommend the following experimental workflow.

cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin_Prep 1. Resin Swelling & Fmoc-Deprotection Reagent_Prep 2. Prepare Stock Solutions: - this compound - Coupling Reagents - Base (DIPEA) Resin_Prep->Reagent_Prep Resin_Division 3. Divide Resin into Equal Portions Reagent_Prep->Resin_Division Coupling_HATU HATU Resin_Division->Coupling_HATU Coupling_HBTU HBTU Resin_Division->Coupling_HBTU Coupling_PyBOP PyBOP Resin_Division->Coupling_PyBOP Coupling_EDC EDC/HOBt Resin_Division->Coupling_EDC Cleavage 4. Cleavage from Resin Coupling_HATU->Cleavage Coupling_HBTU->Cleavage Coupling_PyBOP->Cleavage Coupling_EDC->Cleavage Purification 5. HPLC Purification Cleavage->Purification Analysis 6. Characterization: - LC-MS (Purity) - Chiral HPLC (Racemization) Purification->Analysis

Caption: Experimental workflow for comparing coupling reagents.

Step-by-Step Methodology

1. Resin Preparation (for Solid-Phase Peptide Synthesis):

  • Start with a suitable solid support (e.g., Rink Amide resin).

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

2. Reagent Preparation:

  • Prepare stock solutions of this compound, the coupling reagents (HATU, HBTU, PyBOP, EDC), HOBt, and a base (e.g., DIPEA) in DMF.

3. Coupling Reaction (run in parallel for each reagent):

  • To separate reaction vessels containing the deprotected resin, add the this compound solution (typically 3 equivalents relative to resin loading).

  • Add the respective coupling reagent and base according to the manufacturer's recommendations or established protocols. For example:

    • HATU: 2.9 equivalents of HATU, 6 equivalents of DIPEA.

    • HBTU: 2.9 equivalents of HBTU, 6 equivalents of DIPEA.

    • PyBOP: 3 equivalents of PyBOP, 6 equivalents of DIPEA.

    • EDC/HOBt: 3 equivalents of EDC, 3 equivalents of HOBt.

  • Allow the reactions to proceed at room temperature with gentle agitation for a standardized time (e.g., 2 hours).

4. Monitoring and Work-up:

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Once complete, wash the resin with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

5. Analysis:

  • Analyze the crude peptide by reverse-phase HPLC to determine purity and yield.

  • To quantify racemization, subject a sample of the purified peptide to acid hydrolysis followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC.[6] Alternatively, directly analyze the diastereomeric peptides using a chiral HPLC column.[7]

Conclusion and Recommendations

The choice of coupling reagent for this compound is a balance of reactivity, cost, and the desired level of stereochemical purity.

  • For maximum efficiency and minimal racemization , especially in the synthesis of long or complex peptides where every coupling step is critical, HATU is the reagent of choice, despite its higher cost.[1] Its high reactivity is well-suited to overcome the steric hindrance of the Z-group.

  • HBTU and PyBOP represent a good compromise between performance and cost for many applications.[1] PyBOP's advantage of avoiding guanidinylation makes it a robust option.

  • EDC/HOBt is a viable, cost-effective option, particularly for smaller-scale syntheses where longer reaction times are acceptable and byproduct removal is a priority. However, for a challenging amino acid like this compound, its lower reactivity may lead to incomplete coupling.[1]

Ultimately, the optimal coupling reagent will depend on the specific requirements of your synthesis. We strongly recommend performing a small-scale comparative experiment as outlined above to determine the most effective reagent for your particular peptide sequence and synthetic conditions.

References

A Senior Application Scientist's Guide to Evaluating the Purity of Z-DL-Phe(4-Cl)-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. Z-DL-Phe(4-Cl)-OH, a carboxybenzyl-protected derivative of 4-chlorophenylalanine, is a crucial building block in peptide synthesis and the development of novel therapeutics.[1] The presence of impurities, even in minute quantities, can introduce confounding variables into experiments, lead to the formation of undesired byproducts, or compromise the safety and efficacy of a final drug product.

This guide provides an in-depth, technically-grounded framework for evaluating and comparing the purity of this compound from various commercial suppliers. We will move beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow. The methodologies described herein adhere to the principles of Good Laboratory Practice (GLP), which are regulatory requirements designed to ensure the quality and integrity of non-clinical laboratory studies.[2][3][4]

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure different chemical or physical properties. By combining data from multiple, distinct analytical platforms, we can build a comprehensive and trustworthy purity profile. For this compound, we will employ a tripartite approach:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main compound and separate it from structurally similar impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities, including residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the target compound and identify the mass of unknown impurities.

Initial Assessment: Documentation and Physical Inspection

Before any bench work begins, a thorough review of the supplier's documentation is essential. The Certificate of Analysis (CoA) is a critical document that provides batch-specific data on a product's identity and quality.[5][6][7]

Key Items to Scrutinize on a CoA:

  • Product Identity: Confirms the name, CAS number (55478-54-1), and molecular formula (C₁₇H₁₆ClNO₄).[8][9][10]

  • Purity Value: The stated purity and the analytical method used to determine it (e.g., ">98% by HPLC").[1][8]

  • Analytical Data: Presence of spectral data or references to the methods used.[5][11]

  • Date of Manufacture and Expiry: Ensures the material is within its recommended shelf life.

Upon receipt, a visual inspection of the material from each supplier should be performed and documented. The compound should be a white to off-white solid.[1][9] Any significant deviation in color or the presence of foreign particulates should be noted as it may indicate degradation or contamination.

Experimental Workflow for Purity Evaluation

The overall process for comparing the purity of this compound from different suppliers follows a structured, multi-step workflow designed to ensure data integrity and comparability.

G cluster_0 Phase 1: Pre-Analysis cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analytical Testing (Orthogonal Methods) cluster_3 Phase 4: Data Interpretation & Reporting A Receive Samples (Supplier A, B, C) B Review Certificate of Analysis (CoA) & Perform Visual Inspection A->B C Accurately Weigh Samples & Prepare Stock Solutions B->C D RP-HPLC-UV Analysis (Quantitative Purity) C->D E ¹H NMR Spectroscopy (Structural Confirmation & Impurities) C->E F LC-MS Analysis (Molecular Weight & Impurity ID) C->F G Compile & Compare Data (Tabular Summary) D->G E->G F->G H Final Purity Assessment & Supplier Selection G->H Decision Matrix

Caption: Overall workflow for purity evaluation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and clear analysis parameters. Adherence to Good Laboratory Practice (GLP) principles, such as meticulous record-keeping and instrument calibration, is paramount throughout.[12][13]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the industry standard for purity determination of non-volatile organic molecules. A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic this compound molecule. The gradient elution, moving from a highly aqueous to a more organic mobile phase, allows for the separation of the main compound from both more polar and less polar impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to sharpen peaks and improve resolution.

Methodology:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (where the peptide bonds and aromatic rings strongly absorb).

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of this compound from each supplier in Mobile Phase A.

  • Analysis: Inject 10 µL of each sample. Run a blank (Mobile Phase A) injection first to ensure a clean baseline.

  • Data Analysis: Determine purity by calculating the peak area percentage of the main product relative to the total area of all peaks detected.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides unambiguous structural confirmation. The chemical shift, splitting pattern, and integration of each proton signal are unique to the molecule's structure. This technique is highly effective for identifying and quantifying impurities that have different proton environments, such as residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials.

Methodology:

  • Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 5 mg of the sample from each supplier in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and for its solvent peak not obscuring key analyte signals.

  • Experiment Parameters:

    • Experiment: 1D ¹H NMR.

    • Number of Scans: 16 (to ensure good signal-to-noise).

    • Relaxation Delay: 5 seconds (to allow for full relaxation of protons for accurate integration).

  • Data Analysis:

    • Calibrate the spectrum to the residual DMSO peak at δ 2.50 ppm.

    • Assign the characteristic peaks for this compound.

    • Integrate all peaks. Compare the integrals of impurity signals to a known proton signal of the main compound to estimate their concentration.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS confirms the identity of the main peak observed in HPLC by verifying its molecular weight. The molecular weight of this compound is 333.77 g/mol .[9] In positive ion mode, we expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 334.78. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), mass spectrometry will reveal a characteristic isotopic pattern: a primary peak (M+) and a smaller peak at M+2 with roughly one-third the intensity.[14] This pattern is a definitive fingerprint for a monochlorinated compound.

Methodology:

  • Instrumentation: An HPLC system (as described in Protocol 1) coupled to a mass spectrometer (e.g., Waters ACQUITY QDa Detector).

  • Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

  • Analysis: The eluent from the HPLC column is directly introduced into the mass spectrometer.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the m/z matches the expected [M+H]⁺ value and shows the correct chlorine isotopic pattern.

    • Extract mass spectra for any significant impurity peaks to obtain their molecular weights, which can provide clues to their identity.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables. Below are illustrative examples of how to present the results for three hypothetical suppliers.

Table 1: Comparative Purity of this compound by RP-HPLC-UV (220 nm)

Supplier Retention Time (min) Purity by Area % Impurity 1 (Area %) Impurity 2 (Area %)
Supplier A 18.2 99.5 0.2 (at 16.5 min) 0.3 (at 19.1 min)
Supplier B 18.2 98.1 1.1 (at 16.5 min) 0.8 (at 17.8 min)

| Supplier C | 18.3 | 99.2 | 0.5 (at 16.6 min) | 0.3 (at 19.0 min) |

Table 2: Summary of LC-MS Analysis

Supplier Main Peak [M+H]⁺ (m/z) Isotopic Pattern (M+2) Impurity 1 [M+H]⁺ (m/z) Impurity 2 [M+H]⁺ (m/z)
Supplier A 334.8 Confirmed 298.7 356.9
Supplier B 334.8 Confirmed 298.7 199.6

| Supplier C | 334.8 | Confirmed | 298.7 | 356.9 |

¹H NMR Spectroscopy Summary:

  • Supplier A: Spectrum is clean, showing all expected proton signals for this compound. No significant impurities or residual solvents detected.

  • Supplier B: Spectrum shows all characteristic product peaks. However, a singlet at δ 2.05 ppm is observed, corresponding to approximately 0.5% residual acetone.

  • Supplier C: Spectrum is clean, consistent with the expected structure.

Conclusion and Recommendations

Based on this multi-faceted analysis, a clear picture of product quality emerges. In our illustrative example:

  • Supplier A provides the highest purity material (99.5%) with a clean NMR spectrum.

  • Supplier C offers high purity material (99.2%) comparable to Supplier A.

  • Supplier B provides material with lower purity (98.1%) and contains a known impurity (m/z 199.6, likely 4-chloro-DL-phenylalanine) and residual solvent contamination.

Recommendation: For sensitive applications such as late-stage drug development or quantitative biochemical assays, Supplier A would be the recommended choice due to its superior purity profile. Supplier C represents a viable alternative. The material from Supplier B , while meeting a nominal >98% purity claim, may be unsuitable for critical applications without further purification due to the presence of a known synthetic precursor and residual solvent.

This comprehensive guide provides a robust framework for the critical evaluation of this compound purity. By integrating orthogonal analytical techniques and grounding the protocols in sound scientific principles and established practices, researchers can confidently select the highest quality reagents, thereby enhancing the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Peptides with 4-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies is a cornerstone of robust and reliable immunoassays. When the target is a peptide containing a non-canonical amino acid such as 4-chlorophenylalanine (4-Cl-Phe), a rigorous assessment of antibody cross-reactivity is not just a quality control step—it is fundamental to the validity of the entire study. The introduction of a chlorine atom to the phenyl ring of phenylalanine creates a unique epitope; however, the structural similarity to the natural amino acid, phenylalanine (Phe), necessitates a thorough investigation into the antibody's ability to discriminate between the modified and native peptide.

This guide provides an in-depth comparison of key experimental methodologies for characterizing the cross-reactivity of antibodies raised against 4-Cl-Phe-containing peptides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your research.

The Structural Rationale for Cross-Reactivity Assessment

An antibody recognizes its epitope through a combination of shape and charge complementarity. The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine introduces both steric and electronic changes. While the overall shape of the amino acid remains similar, the larger van der Waals radius of chlorine and its electron-withdrawing nature can significantly alter the local chemical environment. A highly specific antibody will have a binding pocket (paratope) that precisely accommodates these changes. Conversely, an antibody with a more flexible paratope, or one that primarily recognizes the peptide backbone, may exhibit significant cross-reactivity with the unmodified phenylalanine-containing peptide. Therefore, it is imperative to experimentally quantify this degree of specificity.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of method to assess cross-reactivity depends on the intended application of the antibody, the required throughput, and the level of quantitative detail desired. Here, we compare three widely used techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive ELISA: A Quantitative Assessment of Binding Specificity

Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody.[1][2] In this assay, a labeled or immobilized target peptide (containing 4-Cl-Phe) competes for antibody binding with a panel of unlabeled competitor peptides in solution. By varying the concentration of the competitor peptides, one can determine the concentration required to inhibit 50% of the antibody binding to the target peptide (IC50). The relative IC50 values are then used to calculate the percent cross-reactivity.

The following table presents hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a monoclonal antibody raised against a peptide containing 4-Cl-Phe.

Competing PeptideSequence ModificationIC50 (nM)% Cross-Reactivity
Target Peptide4-Cl-Phe10100%
Native PeptidePhe1,5000.67%
Alanine MutantAla>10,000<0.1%
Unrelated PeptideN/A>10,000<0.1%
  • % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competing Peptide) x 100

This hypothetical data illustrates a highly specific antibody, with over 100-fold greater affinity for the 4-Cl-Phe containing peptide compared to the native peptide.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition & Incubation cluster_2 Detection Coat Plate Coat 96-well plate with 4-Cl-Phe peptide-carrier conjugate. Wash 1 Wash wells. Coat Plate->Wash 1 Block Block with 5% BSA. Wash 1->Block Wash 2 Wash wells. Block->Wash 2 Prepare Competitors Prepare serial dilutions of competitor peptides (4-Cl-Phe, Phe, Ala, etc.). Pre-incubate Pre-incubate primary antibody with competitor peptides. Prepare Competitors->Pre-incubate Add to Plate Add antibody-peptide mixture to coated plate. Pre-incubate->Add to Plate Incubate 1 Incubate for 2 hours at RT. Add to Plate->Incubate 1 Wash 3 Wash wells. Incubate 1->Wash 3 Add Secondary Add HRP-conjugated secondary antibody. Incubate 2 Incubate for 1 hour at RT. Add Secondary->Incubate 2 Wash 4 Wash wells. Incubate 2->Wash 4 Add Substrate Add TMB substrate. Wash 4->Add Substrate Incubate 3 Incubate in the dark. Add Substrate->Incubate 3 Stop Reaction Add stop solution. Incubate 3->Stop Reaction Read Plate Read absorbance at 450 nm. Stop Reaction->Read Plate SPR Workflow cluster_0 Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Activate Chip Activate sensor chip surface (e.g., with EDC/NHS). Immobilize Ab Immobilize antibody onto the chip. Activate Chip->Immobilize Ab Deactivate Deactivate remaining active groups. Immobilize Ab->Deactivate Inject Analyte Inject analyte peptide at various concentrations. Association Monitor association phase. Inject Analyte->Association Dissociation Inject running buffer and monitor dissociation phase. Association->Dissociation Regenerate Regenerate sensor chip surface. Dissociation->Regenerate Generate Sensorgrams Generate sensorgrams for each peptide concentration. Fit Data Fit data to a binding model (e.g., 1:1 Langmuir). Generate Sensorgrams->Fit Data Determine Constants Determine ka, kd, and KD. Fit Data->Determine Constants Western Blot Competition Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Antibody Incubation cluster_2 Detection Prepare Lysate Prepare protein lysate or peptide-carrier conjugate. Run Gel Separate proteins by SDS-PAGE. Prepare Lysate->Run Gel Transfer Transfer proteins to a PVDF membrane. Run Gel->Transfer Block Membrane Block membrane with 5% milk or BSA. Transfer->Block Membrane Prepare Ab Solutions Prepare three antibody solutions: 1. Ab alone 2. Ab + 4-Cl-Phe peptide 3. Ab + Phe peptide Incubate Ab Incubate antibody solutions for 1 hour at RT. Prepare Ab Solutions->Incubate Ab Apply to Membrane Apply each solution to a separate membrane strip. Incubate Ab->Apply to Membrane Incubate Overnight Incubate overnight at 4°C. Apply to Membrane->Incubate Overnight Wash Membrane Wash membrane strips. Add Secondary Incubate with HRP-conjugated secondary antibody. Wash Membrane->Add Secondary Wash Again Wash membrane strips. Add Secondary->Wash Again Add ECL Add ECL substrate. Wash Again->Add ECL Image Image the blot. Add ECL->Image

References

Navigating the Labyrinth of "Difficult" Peptides: A Comparative Guide to Enhancing Synthesis Fidelity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sequences prone to aggregation and secondary structure formation, represents a significant challenge in modern drug discovery and chemical biology. These "difficult sequences," often rich in hydrophobic or β-branched amino acids, can lead to poor coupling efficiencies, low yields, and complex purification profiles during Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4][5] While a multitude of strategies have been developed to mitigate these issues, the quest for novel, high-performance reagents continues.

This guide addresses the overarching challenge of difficult peptide sequences. While interest has been expressed in the performance of Z-DL-Phe(4-Cl)-OH, a comprehensive review of the scientific literature and supplier databases reveals a lack of published data regarding its application and efficacy in peptide synthesis. Therefore, this guide will focus on established, state-of-the-art methodologies for overcoming synthesis challenges and will propose a framework for benchmarking novel reagents, using this compound as a hypothetical candidate.

The Genesis of "Difficult Sequences": A Mechanistic Overview

During SPPS, the growing peptide chain is anchored to a solid support. As the chain elongates, particularly in sequences containing consecutive hydrophobic residues, it can fold into stable secondary structures, most notably β-sheets.[2][6] These structures can then self-associate through intermolecular hydrogen bonds, leading to on-resin aggregation.[6][7][8] This aggregation physically obstructs the N-terminus, hindering the access of incoming activated amino acids and deprotection reagents.[6][9] The consequences are dire: incomplete reactions, the formation of deletion sequences, and a dramatic decrease in the overall yield and purity of the target peptide.[10]

Established Strategies for Taming Difficult Sequences

A toolkit of chemical approaches has been developed to disrupt on-resin aggregation and improve the fidelity of SPPS for difficult sequences.

Pseudoproline Dipeptides: The "Kink" Inducers

Pseudoproline dipeptides are widely regarded as one of the most effective tools for preventing aggregation.[10][11][12] These are derivatives of Serine (Ser) or Threonine (Thr) where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine ring.[10][11][13] This five-membered ring introduces a "kink" in the peptide backbone, similar to a native proline residue, which disrupts the formation of inter-chain hydrogen bonds that are critical for β-sheet formation.[10][11][13][14]

Mechanism of Action:

  • Conformational Disruption: The cyclic structure of the pseudoproline forces a cis-amide bond conformation, breaking the planarity required for extended β-sheets.[11][14]

  • Enhanced Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), improving reagent accessibility.[7][11]

Backbone Protection: Shielding the Amide Bond

Another powerful strategy involves the temporary protection of the backbone amide nitrogen with bulky, acid-labile groups. The most common are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups.[8] By derivatizing the amide nitrogen, these groups physically prevent the formation of hydrogen bonds, thereby inhibiting aggregation.[8]

Key Considerations:

  • Steric Hindrance: The coupling of an amino acid to a backbone-protected residue can be sterically hindered and may require more potent coupling reagents or longer reaction times.[8]

  • Placement: Strategic placement of Hmb or Dmb groups, typically every six to seven residues within a problematic sequence, is often sufficient to disrupt aggregation effectively.[8]

Optimized Synthesis Conditions

Beyond chemical modifications, adjusting the physical parameters of the synthesis can have a profound impact:

  • Elevated Temperatures: Performing couplings at higher temperatures (e.g., 60-90°C), often with the aid of microwave irradiation, can provide the energy needed to break up secondary structures and accelerate reaction kinetics.[15][16][17] However, this approach carries an increased risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[16][18][19]

  • Chaotropic Solvents and Additives: The use of solvents like N-methylpyrrolidone (NMP) or "magic mixtures" (e.g., DCM/DMF/NMP) can enhance the solvation of hydrophobic peptides.[1][7] The addition of chaotropic salts can also help to disrupt hydrogen bonding networks.[8]

Benchmarking a Novel Reagent: A Proposed Study for this compound

Given the absence of data for this compound, we propose a hypothetical benchmarking study to evaluate its potential performance against established methods. The rationale for investigating such a compound would be to explore how the electron-withdrawing nature of the 4-chloro substitution on the phenyl ring might influence coupling efficiency and potentially reduce racemization, while the N-terminal Z-group offers an alternative protection strategy.

Model Difficult Sequence

A well-characterized aggregation-prone peptide, such as a fragment of the amyloid-β peptide (Aβ), would serve as an ideal model. For this study, we will use the Aβ(22-29) fragment: H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-OH . This sequence is known to be challenging due to its tendency to aggregate.

Experimental Design

The performance of this compound would be compared against a standard Fmoc-Phe-OH control and a pseudoproline-containing dipeptide as the gold standard for aggregation prevention.

Table 1: Experimental Groups for Benchmarking Study

GroupSynthesis StrategyKey Reagent(s)Rationale
1Standard Fmoc-SPPSFmoc-Val-OH, Fmoc-Gly-OH, etc.Baseline control to establish the difficulty of the sequence.
2Pseudoproline-Assisted SPPSFmoc-Ser(ψMe,MePro)-Asn-OHGold standard for aggregation disruption.
3Novel Reagent SPPSThis compound (hypothetically coupled)To evaluate the performance of the novel reagent.
4Elevated Temperature SPPSStandard Fmoc-amino acidsTo compare against a process-based optimization method.
Experimental Workflow

The synthesis of the Aβ(22-29) fragment would be performed on a rink amide resin using an automated peptide synthesizer. The following workflow outlines the key steps.

G cluster_prep Resin Preparation cluster_synthesis SPPS Cycles (for each amino acid) cluster_final Cleavage and Purification prep1 Swell Rink Amide Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) prep1->deprotection wash1 DMF Wash deprotection->wash1 Repeat for next residue coupling Amino Acid Coupling (HATU/DIPEA in DMF) wash1->coupling Repeat for next residue wash2 DMF Wash coupling->wash2 Repeat for next residue capping Capping (Optional) (Acetic Anhydride) wash2->capping Repeat for next residue final_deprotect Final Fmoc Deprotection wash2->final_deprotect capping->deprotection Repeat for next residue cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS Analysis purification->analysis

Caption: Automated SPPS workflow for the synthesis of Aβ(22-29).

Detailed Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated solution to the resin and couple for 45 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection

  • After the final synthesis cycle, wash the peptide-resin with DCM (5 x 1 min) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Analyze the sample by LC-MS to determine the purity and confirm the mass of the desired peptide.

  • Purify the peptide using preparative RP-HPLC.

Hypothetical Performance Data

The following table presents hypothetical data to illustrate how the performance of the different strategies could be compared. Purity is determined by the area percentage of the main peak in the crude LC-MS chromatogram.

Table 2: Hypothetical Comparative Data for Aβ(22-29) Synthesis

GroupSynthesis StrategyCrude Purity (%)Major ImpuritiesOverall Yield (mg)
1Standard Fmoc-SPPS35Deletion sequences (e.g., des-Val, des-Gly)8
2Pseudoproline-Assisted SPPS85Minor side-chain modifications25
3Novel Reagent SPPS65Deletion sequences, racemized species18
4Elevated Temperature SPPS70Racemized species, deletion sequences20

Discussion of Hypothetical Results

In this simulated study, the standard SPPS approach (Group 1) would likely yield a low purity product, confirming the "difficult" nature of the Aβ(22-29) sequence. The pseudoproline strategy (Group 2) would be expected to perform the best, significantly improving purity and yield by effectively disrupting aggregation.[10][11]

The hypothetical performance of the this compound reagent (Group 3) is posited to be superior to the standard method but not as effective as the pseudoproline dipeptide. The use of a DL-racemic mixture would inherently lead to diastereomeric peptides, complicating purification. However, if a stereochemically pure Z-L-Phe(4-Cl)-OH were used, its efficacy would depend on the N-terminal protecting group's influence on solubility and the electronic effects of the chloro-substituent on coupling kinetics.

Elevated temperature synthesis (Group 4) would likely improve coupling efficiency and reduce deletion sequences compared to the standard method but at the cost of increased racemization, a known side effect of heating during synthesis.[16]

Conclusion

The synthesis of difficult peptide sequences remains a formidable challenge that requires a multi-faceted approach. While established techniques like the incorporation of pseudoproline dipeptides and backbone protection offer robust solutions, the exploration of novel reagents is crucial for advancing the field. Although this compound lacks documented applications in peptide synthesis, the framework presented here provides a comprehensive and scientifically rigorous methodology for evaluating its potential performance. By employing well-defined model sequences, standardized protocols, and thorough analytical characterization, researchers can objectively benchmark new chemical tools against the current gold standards, paving the way for the successful synthesis of increasingly complex and therapeutically relevant peptides.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Z-DL-Phe(4-CL)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. Z-DL-Phe(4-CL)-OH (N-Benzyloxycarbonyl-DL-4-chlorophenylalanine), a key amino acid derivative, requires meticulous handling not only during its use but also through its entire lifecycle, culminating in its proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles. Our objective is to ensure that operational safety and environmental stewardship are integral parts of our scientific practice.

Part 1: Core Principles & Hazard Assessment

A foundational understanding of a chemical's properties is paramount to managing its disposal. This compound is a chlorinated organic compound.[1] This classification is critical because such compounds, as a group, can exhibit environmental persistence and a range of toxicities.[2][3] While comprehensive toxicological data for this specific compound may not be widely available, the principles of chemical safety dictate that it be handled as a hazardous substance.

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is generally considered hazardous waste.[4] Therefore, all disposal protocols must adhere to local, state, and federal regulations for hazardous materials.[5][6] Furthermore, thermal decomposition of related chlorinated phenylalanine compounds is known to produce hazardous gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Key Chemical & Safety Data

For quick reference, the essential properties and identifiers for this compound are summarized below.

PropertyValue
Chemical Name N-Benzyloxycarbonyl-DL-4-chlorophenylalanine
Synonyms Z-4-chloro-DL-phenylalanine, Z-DL-Phe(4Cl)-OH
CAS Number 55478-54-1[1][8][9]
Molecular Formula C₁₇H₁₆ClNO₄[8][10]
Appearance White to off-white solid powder[1][8]
Incompatibilities Strong oxidizing agents, Strong acids[7][11]
Storage Temperature 0-8°C, in a dry, well-ventilated place[1][8][9]

Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling this compound for disposal, establishing a safe working environment through appropriate engineering controls and Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

All handling of this compound powder, including weighing, aliquoting, and preparing for disposal, should be conducted within a certified chemical fume hood.[5][12] This is a critical preventative measure to minimize the inhalation of fine particulates and to contain any potential spills.

Personal Protective Equipment (PPE)

The use of correct PPE is non-negotiable when handling chemical waste.[13]

  • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[7]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[7] Ensure it is fully buttoned.

  • Respiratory Protection : While working in a fume hood should provide adequate ventilation, if dust formation is unavoidable or if a hood is unavailable for brief transfers, a NIOSH-approved N95 respirator or equivalent should be used.[14]

Part 3: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down a sanitary sewer drain. [12][15]

Step 1: Waste Characterization and Segregation

Properly characterizing the waste is the first and most crucial step.

  • Designation : This material should be disposed of as "Solid Chlorinated Organic Hazardous Waste."

  • Segregation : It is imperative to keep this waste stream separate from other chemical wastes. Crucially, it must be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[7][16]

Step 2: Containment and Labeling

All this compound waste, including contaminated materials, must be collected in a designated and properly labeled container.

  • Container Selection : The ideal primary container is the original manufacturer's bottle. If unavailable, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical.[5][12] The container must be in good condition, free from leaks or external residue.[12]

  • Labeling : The waste container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "N-Benzyloxycarbonyl-DL-4-chlorophenylalanine"

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care")

Step 3: Waste Accumulation

Laboratories that generate hazardous waste are required to have a designated "Satellite Accumulation Area" (SAA).[16]

  • Location : This area must be at or near the point of generation and under the direct control of laboratory personnel.[5]

  • Storage : The labeled waste container for this compound should be kept closed at all times except when adding waste. Store it in the SAA, ensuring it is segregated from incompatible materials.[16]

Step 4: Arranging Final Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for your hazardous waste.[12][17]

  • Documentation : Be prepared to provide the full chemical name and quantity when you submit a collection request. Follow all institutional procedures for waste manifests.

Part 4: Managing Contaminated Materials and Spills

Disposal procedures must also account for labware that has come into contact with the chemical and for accidental spills.

Disposal of Contaminated Labware
  • Solid Materials : Items such as weighing papers, contaminated paper towels, and used gloves should be placed directly into the designated solid hazardous waste container for this compound.[17]

  • Empty Containers : The original chemical container, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the label on the empty container should be defaced, and it can then be disposed of as regular solid waste or recycled, depending on institutional policy.[12]

  • Contaminated Glassware : Reusable glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste, before proceeding with standard washing procedures.

Spill Response Protocol

In the event of a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full, appropriate PPE as described in Part 2.

  • Containment : Prevent the powder from becoming airborne or spreading. Do not use a vacuum cleaner.

  • Cleanup : Carefully sweep the solid material up and place it directly into your labeled hazardous waste container.[7][11] Avoid creating dust.[11]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent, and place the wipe into the hazardous waste container.

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[17]

Part 5: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound.

G start This compound Waste Generated (Solid Residue or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as: 'Solid Chlorinated Organic Hazardous Waste' container Place in Compatible, Labeled Hazardous Waste Container characterize->container ppe->characterize segregate Is waste segregated from incompatibles (e.g., oxidizers)? container->segregate yes_seg Yes segregate->yes_seg no_seg No segregate->no_seg saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) yes_seg->saa correct_seg Relocate container to ensure proper segregation no_seg->correct_seg correct_seg->saa ehs Contact EHS for Waste Pickup and Final Disposal saa->ehs

Caption: Disposal workflow for this compound waste.

By adhering to this structured disposal protocol, you actively contribute to a safer laboratory environment and ensure compliance with environmental regulations. This meticulous approach to waste management is a hallmark of a trustworthy and authoritative scientific operation.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-DL-Phe(4-CL)-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and scientific discovery, our work with specialized chemical reagents like Z-DL-Phe(4-CL)-OH is fundamental. This compound, a chlorinated derivative of phenylalanine, serves as a critical building block in sophisticated synthesis projects.[1] However, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that your focus remains on scientific integrity, underpinned by uncompromising safety.

Hazard Assessment: Understanding the Risk Profile

This compound is a white to off-white crystalline powder.[1][2][3] While comprehensive toxicological data for this specific N-protected form is limited, a conservative safety posture is essential. Structurally related compounds, such as 4-Chloro-L-phenylalanine, are classified as acutely toxic if swallowed and may cause an allergic skin reaction.[4] Therefore, we must operate under the assumption that this compound presents similar hazards.

Furthermore, as a fine organic powder, it poses a risk of forming combustible dust mixtures in the air, which can be ignited by a spark or flame.[5] Thermal decomposition may release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5][6]

Table 1: Key Chemical & Safety Properties

Property Value Source(s)
Chemical Name Z-4-chloro-DL-phenylalanine [1][3]
CAS Number 55478-54-1 [1][3]
Molecular Formula C₁₇H₁₆NO₄Cl [1][3]
Appearance White to off-white powder [1][2][3]
Primary Hazards Potential for acute oral toxicity, skin irritation/sensitization, combustible dust [4][5]
Storage Refrigerate at 0-8°C [1][3]

| Incompatibilities | Strong oxidizing agents |[5][6] |

A Multi-Tiered PPE Strategy: Matching Protection to Procedure

The selection of PPE is not a one-size-fits-all decision; it must be dynamically assessed based on the specific task and associated risks. The following tiered approach provides a logical framework for this decision-making process.

Tier 1: Routine Handling of Solids (e.g., Weighing, Aliquoting)

This tier focuses on containment and preventing inhalation of or contact with the solid powder. The primary causality for this level of protection is the risk of aerosolizing the fine, potent powder.

Table 2: PPE for Routine Solid Handling

Protection Type Minimum Requirement Rationale & Best Practices
Respiratory Work within a certified chemical fume hood Local exhaust ventilation is the most effective engineering control to prevent inhalation of airborne particulates.[5] If a fume hood is unavailable, a P100 or N95 respirator is mandatory.[7]
Eye/Face Safety glasses with side shields Protects against incidental dust particles.[5][7]
Hand Nitrile gloves Provides an effective barrier for handling dry solids. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]

| Body | Laboratory coat | Protects skin and personal clothing from contamination.[7] |

Tier 2: Solution Preparation and Use

This tier addresses the additional hazard of chemical splashes when working with the compound in solution.

Table 3: PPE for Solution-Based Work

Protection Type Minimum Requirement Rationale & Best Practices
Respiratory Work within a certified chemical fume hood Solvents used for dissolution may be volatile and/or hazardous. The fume hood contains both vapors and potential aerosols.
Eye/Face Chemical safety goggles Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.[5]
Hand Chemical-resistant gloves (Nitrile or Neoprene) Double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of a contaminated outer glove without exposing the skin.[8]

| Body | Laboratory coat | Standard protection for minor splashes. |

Tier 3: Non-Routine Operations & Spill Response

This tier is for high-risk scenarios, such as large-scale reactions or responding to a spill, where the potential for significant exposure is highest.

Table 4: PPE for High-Risk & Emergency Scenarios

Protection Type Minimum Requirement Rationale & Best Practices
Respiratory Full-face respirator with appropriate cartridges Provides the highest level of respiratory and facial protection from both particulates and solvent vapors.
Eye/Face Integrated into full-face respirator A full-face shield over chemical goggles offers redundant protection if a full-face respirator is not used.[8]
Hand Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over an inner nitrile glove Ensures robust protection against a wide range of solvents and prolonged contact during cleanup.

| Body | Chemical-resistant apron over a laboratory coat | Provides an impermeable barrier to protect the torso and legs from significant splashes or spills.[8] |

Procedural Guidance: From Donning to Disposal

A self-validating safety system relies on meticulous procedures. Proper technique in using and removing PPE is as critical as its selection.

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate PPE tier for your planned task.

PPE_Workflow start Plan Task with this compound is_solid Handling Solid Powder? start->is_solid is_solution Preparing or Using Solution? is_solid->is_solution No tier1 Implement Tier 1 PPE (Fume Hood, Safety Glasses, Nitrile Gloves, Lab Coat) is_solid->tier1 Yes is_spill Emergency or Spill? is_solution->is_spill No tier2 Implement Tier 2 PPE (Fume Hood, Goggles, Double Gloves, Lab Coat) is_solution->tier2 Yes tier3 Implement Tier 3 PPE (Respirator, Heavy-Duty Gloves, Apron) is_spill->tier3 Yes tier1->is_solution

Caption: PPE selection workflow based on the experimental task.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on your inner pair of gloves (if double-gloving).

    • Put on eye and face protection (goggles/face shield).

    • Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Remove the laboratory coat by folding it inward on itself, only touching the inside surfaces.

    • Remove eye and face protection.

    • Remove the inner pair of gloves using the same technique as in step 1.

    • Wash hands thoroughly with soap and water.[5]

Protocol 2: Waste Management and Disposal

Proper segregation and disposal are crucial for safety and regulatory compliance.

  • Waste Classification: this compound contains a halogen (chlorine). Therefore, all waste streams containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be classified as halogenated organic waste .[7]

  • Solid Waste Collection:

    • Place all contaminated solid items (e.g., used gloves, weigh paper, absorbent pads) into a designated, clearly labeled hazardous waste container.

    • The container must have a secure, tight-fitting lid and be made of a compatible material.

  • Liquid Waste Collection:

    • Collect all liquid halogenated waste in a dedicated, properly labeled waste container.

    • Never mix halogenated waste with non-halogenated, acidic, or basic waste streams.

  • Final Disposal:

    • Ensure all waste containers are securely closed and stored in a designated satellite accumulation area.

    • Adhere strictly to your institution's chemical waste disposal procedures. Always consult with your Environmental Health and Safety (EHS) department for specific guidance.[8][9]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and scientific excellence, ensuring that your valuable research with this compound is conducted with the highest standards of personal and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-DL-Phe(4-CL)-OH
Reactant of Route 2
Reactant of Route 2
Z-DL-Phe(4-CL)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.